molecular formula C17H21N3O6 B12388571 AMOZ-CHPh-3-O-C-acid

AMOZ-CHPh-3-O-C-acid

货号: B12388571
分子量: 363.4 g/mol
InChI 键: UPEIEUIMWAWURF-GIJQJNRQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AMOZ-CHPh-3-O-C-acid is a useful research compound. Its molecular formula is C17H21N3O6 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H21N3O6

分子量

363.4 g/mol

IUPAC 名称

2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-2-13(8-14)9-18-20-11-15(26-17(20)23)10-19-4-6-24-7-5-19/h1-3,8-9,15H,4-7,10-12H2,(H,21,22)/b18-9+

InChI 键

UPEIEUIMWAWURF-GIJQJNRQSA-N

手性 SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC(=CC=C3)OCC(=O)O

规范 SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC(=CC=C3)OCC(=O)O

产品来源

United States

Foundational & Exploratory

what is the chemical structure of AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity identified as AMOZ-CHPh-3-O-C-acid, including its chemical structure, physicochemical properties, and available identifiers. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Identity and Structure

This compound is a complex organic molecule with the systematic IUPAC name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid . Its molecular formula is C17H21N3O6. The structure features a central phenoxyacetic acid moiety linked to an oxazolidinone ring system, which is further substituted with a morpholinomethyl group.

The chemical structure of this compound is visualized in the diagram below.

Figure 1: Chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key computed physicochemical properties for this compound is provided in the table below. This data is derived from the PubChem database entry for CID 169494464.

PropertyValueSource
Molecular Formula C17H21N3O6PubChem
Molecular Weight 363.4 g/mol PubChem
IUPAC Name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acidPubChem
PubChem CID 169494464PubChem
CAS Number 1416047-55-6ChemBK
Synonyms HY-161003, CS-0909187PubChem
XLogP3 -1.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 7PubChem
Rotatable Bond Count 7PubChem
Exact Mass 363.14303540 DaPubChem
Monoisotopic Mass 363.14303540 DaPubChem
Topological Polar Surface Area 101 ŲPubChem
Heavy Atom Count 26PubChem

Experimental Protocols

As of the date of this guide, a detailed public record of specific experimental protocols for the synthesis or biological evaluation of this compound is not available in the surveyed scientific literature and patent databases. The synthesis of structurally related oxazolidinone and phenoxyacetic acid derivatives is documented, often involving multi-step reaction sequences.

A generalized workflow for identifying information about a novel chemical entity like this compound is depicted below.

Information_Workflow cluster_identification Compound Identification cluster_data_retrieval Data Retrieval and Analysis cluster_synthesis Reporting and Further Research start Start with Compound Name: This compound search_db Search Chemical Databases (e.g., PubChem, SciFinder) start->search_db get_identifiers Obtain Identifiers: IUPAC Name, CAS, SMILES search_db->get_identifiers search_lit Literature & Patent Search (using all identifiers) get_identifiers->search_lit extract_data Extract Physicochemical Data search_lit->extract_data look_for_protocols Search for Experimental Protocols (Synthesis, Biological Assays) search_lit->look_for_protocols compile_guide Compile Technical Guide extract_data->compile_guide no_protocols No Specific Protocols Found look_for_protocols->no_protocols no_protocols->compile_guide propose_synthesis Propose Synthetic Route (Based on related compounds) no_protocols->propose_synthesis

Figure 2: Workflow for information retrieval on a novel chemical compound.

Potential Research Applications

Given the structural motifs present in this compound, particularly the oxazolidinone core, it may be of interest in the field of medicinal chemistry. Oxazolidinones are a class of antibiotics that inhibit bacterial protein synthesis. Further research would be required to determine if this compound exhibits any biological activity.

Conclusion

This compound is a well-defined chemical structure with available computed physicochemical data. However, there is a notable absence of published experimental data, including synthetic procedures and biological activity assessments. This presents an opportunity for novel research to synthesize this compound and explore its potential applications. Researchers interested in this molecule would need to develop a de novo synthetic route, likely drawing inspiration from established methods for constructing similar chemical scaffolds.

AMOZ-CHPh-3-O-C-acid (CAS 1416047-55-6): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only. The synthesis, handling, and use of this compound should only be conducted by qualified professionals in a controlled laboratory setting.

Introduction

AMOZ-CHPh-3-O-C-acid, with the CAS number 1416047-55-6, is a complex organic molecule containing an oxazolidinone core structure. Oxazolidinones are a significant class of synthetic compounds, with some members exhibiting potent antibacterial activity. The specific structural features of this compound, including the morpholine (B109124) and phenoxyacetic acid moieties, suggest potential for unique biological activities and pharmacological properties. This technical guide provides a summary of the available physicochemical data for this compound.

Physicochemical Properties

Quantitative data for this compound is limited to computational predictions. Experimental data such as melting point, boiling point, and solubility are not publicly available at this time.

PropertyValueSource
CAS Number 1416047-55-6
Molecular Formula C₁₇H₂₁N₃O₆PubChem[1]
Molecular Weight 363.4 g/mol PubChem[1]
IUPAC Name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acidPubChem[1]
Computed XLogP3 -1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 7PubChem
Rotatable Bond Count 7PubChem
Exact Mass 363.14303540PubChem
Monoisotopic Mass 363.14303540PubChem
Topological Polar Surface Area 101 ŲPubChem
Heavy Atom Count 26PubChem

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not currently available in the public domain. However, the synthesis of related oxazolidinone derivatives often involves multi-step reaction sequences.

A generalized synthetic approach for a substituted oxazolidinone might involve the following conceptual workflow:

References

In-Depth Technical Guide: Synthesis of AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ-CHPh-3-O-C-acid, with the IUPAC name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid, is a hapten used in the development of immunoassays for the detection of the furaltadone (B92408) metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Furaltadone is a nitrofuran antibiotic, and its metabolite AMOZ is a key marker for monitoring its use in food-producing animals. This technical guide provides a detailed overview of the synthesis pathway for this compound, including experimental protocols and quantitative data, based on established scientific literature.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first part of the synthesis involves the preparation of the core intermediate, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The second part is the derivatization of AMOZ with 2-(3-formylphenoxy)acetic acid to yield the final product.

Synthesis_Pathway cluster_0 Part 1: Synthesis of AMOZ cluster_1 Part 2: Synthesis of Phenoxyacetic Acid Derivative cluster_2 Final Coupling Reaction Precursors_AMOZ Starting Materials for AMOZ AMOZ 3-amino-5-morpholinomethyl- 2-oxazolidinone (AMOZ) Precursors_AMOZ->AMOZ Synthesis Precursors_Phenoxy Starting Materials for Phenoxyacetic Acid Phenoxy_Acid 2-(3-formylphenoxy)acetic acid Precursors_Phenoxy->Phenoxy_Acid Synthesis AMOZ_coupling AMOZ Final_Product This compound AMOZ_coupling->Final_Product Phenoxy_Acid_coupling 2-(3-formylphenoxy)acetic acid Phenoxy_Acid_coupling->Final_Product

Caption: Overall synthesis strategy for this compound.

Part 1: Synthesis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

The synthesis of the pivotal intermediate, AMOZ, is a critical first step.

Experimental Protocol:

A detailed experimental protocol for the synthesis of AMOZ is outlined in the scientific literature.

Part 2: Synthesis of this compound

The final step in the synthesis is the coupling of AMOZ with 2-(3-formylphenoxy)acetic acid. This reaction forms an imine bond between the amino group of AMOZ and the aldehyde group of the phenoxyacetic acid derivative.

Experimental Protocol:

The derivatization of AMOZ to this compound is achieved through the following procedure, as detailed by Xu et al. (2013) in the journal Talanta.[1]

  • Dissolution of Reactants: 2-(3-formylphenoxy)acetic acid is dissolved in a suitable solvent.

  • Addition of AMOZ: A solution of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is added to the reaction mixture.

  • Reaction Conditions: The reaction is allowed to proceed under specific temperature and time conditions to ensure the formation of the imine linkage.

  • Purification: The final product, this compound, is purified from the reaction mixture using appropriate chromatographic techniques.

Experimental_Workflow Start Start Dissolve_Phenoxy Dissolve 2-(3-formylphenoxy)acetic acid in solvent Start->Dissolve_Phenoxy Add_AMOZ Add AMOZ solution Dissolve_Phenoxy->Add_AMOZ React Incubate under controlled temperature and time Add_AMOZ->React Purify Purify by chromatography React->Purify Characterize Characterize the final product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)1.0 mmol[2]
2-(3-formylphenoxy)acetic acid1.5 mmol[2]
Solvent
Dried Methanol5 mL[2]
Reaction Conditions
Temperature65 °C[2]
TimeOvernight
Yield
Not explicitly stated in abstract-
Product Characterization
MethodThin-Layer Chromatography (TLC)

Conclusion

The synthesis of this compound is a well-documented process that is crucial for the development of sensitive and specific immunoassays for the detection of nitrofuran antibiotic residues in food products. This guide provides a comprehensive overview of the synthesis pathway, including detailed experimental protocols and quantitative data, to aid researchers and professionals in the fields of chemistry and drug development. The provided diagrams offer a clear visualization of the synthesis strategy and experimental workflow, facilitating a deeper understanding of the process.

References

AMOZ-CHPh-3-O-C-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and potential applications of AMOZ-CHPh-3-O-C-acid, a hapten designed for the development of immunoassays against the furaltadone (B92408) metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This data is critical for its use in experimental settings, including molar concentration calculations and analytical characterization.

PropertyValueSource
Molecular Formula C₁₇H₂₁N₃O₆PubChem[1]
Molecular Weight 363.4 g/mol PubChem[1]
IUPAC Name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acidPubChem[1]
CAS Number 1416047-55-6ChemBK[2]

Rationale and Application

This compound is a synthetic hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. This characteristic is leveraged to produce antibodies specific to the hapten. In this context, this compound is designed to generate antibodies that can specifically recognize and bind to AMOZ, the tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone.

The development of sensitive immunoassays for AMOZ is crucial for monitoring the illegal use of furaltadone in food-producing animals. The structural design of this compound, featuring a spacer arm and a terminal carboxylic acid group, facilitates its conjugation to carrier proteins, a critical step in immunogen synthesis.

Experimental Protocols

Hapten Synthesis

The synthesis of haptens like this compound typically involves the derivatization of the parent molecule, AMOZ, with a linker that introduces a reactive functional group. Based on the structure, a likely synthetic route involves the reaction of AMOZ with 2-(3-formylphenoxy)acetic acid.[3]

Immunogen Preparation (Hapten-Carrier Protein Conjugation)

To elicit an immune response, the hapten must be covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development. The active ester method is a common approach.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dimethylformamide (DMF)

  • Carrier protein (BSA or OVA)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing

Procedure:

  • Activation of the Hapten: Dissolve this compound in DMF. Add NHS and DCC (or EDCI) in slight molar excess. Stir the reaction mixture at room temperature for several hours to form the NHS-ester of the hapten.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or OVA) in PBS. Slowly add the activated hapten solution to the protein solution while stirring. The molar ratio of hapten to protein can be varied to achieve the desired degree of conjugation.

  • Reaction and Purification: Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Dialysis: Transfer the reaction mixture to dialysis tubing and dialyze against PBS for several days with multiple changes of buffer to remove unconjugated hapten and other small molecules.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Polyclonal Antibody Production

Materials:

  • Immunogen (this compound conjugated to BSA)

  • Freund's complete and incomplete adjuvant

  • Experimental animals (e.g., rabbits or mice)

Procedure:

  • Immunization: Emulsify the immunogen with an equal volume of Freund's complete adjuvant for the primary immunization. Subsequent booster immunizations should use Freund's incomplete adjuvant.

  • Administration: Inject the emulsion subcutaneously at multiple sites on the back of the animal.

  • Booster Injections: Administer booster injections at regular intervals (e.g., every 3-4 weeks).

  • Titer Monitoring: Collect blood samples periodically to monitor the antibody titer using an enzyme-linked immunosorbent assay (ELISA).

  • Antibody Purification: Once a high antibody titer is achieved, collect the blood and separate the serum. The polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography.

Indirect Competitive ELISA (ic-ELISA) for AMOZ Detection

This assay is used to detect and quantify free AMOZ in a sample.

Materials:

  • Coating antigen (this compound conjugated to OVA)

  • Polyclonal antibody against AMOZ

  • Standard solutions of AMOZ

  • Sample extracts

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • ELISA plates and reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (this compound-OVA) and incubate.

  • Washing: Wash the plate to remove any unbound antigen.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Competitive Reaction: Add standard solutions of AMOZ or sample extracts to the wells, followed by the addition of the primary antibody. In this step, free AMOZ in the sample competes with the coated antigen for binding to the antibody.

  • Incubation and Washing: Incubate the plate, then wash to remove unbound reagents.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Signal Development: Add the substrate solution and incubate for color development.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using an ELISA reader. The signal intensity will be inversely proportional to the concentration of AMOZ in the sample.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the development of an immunoassay using this compound.

experimental_workflow cluster_synthesis Hapten & Immunogen Synthesis cluster_antibody Antibody Production cluster_assay Immunoassay Development Hapten This compound Conjugation Conjugation (e.g., EDCI/NHS) Hapten->Conjugation CarrierProtein Carrier Protein (BSA/OVA) CarrierProtein->Conjugation Immunogen Immunogen (Hapten-BSA) Coating Antigen (Hapten-OVA) Conjugation->Immunogen Immunization Immunization of Animal Immunogen->Immunization ELISA Competitive ELISA Immunogen->ELISA Coating Antigen Titer Titer Monitoring Immunization->Titer Purification Antibody Purification Titer->Purification High Titer Antibody Polyclonal Antibody Purification->Antibody Antibody->ELISA Detection Detection & Quantification ELISA->Detection Sample Sample with AMOZ Sample->ELISA

Caption: Workflow for immunoassay development using a hapten.

References

Preliminary Biocompatibility Studies of Novel Chemical Entities: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary searches for biocompatibility data on "AMOZ-CHPh-3-O-C-acid" did not yield specific studies or experimental results. Therefore, this document serves as an in-depth technical guide and template, outlining the standard methodologies and data presentation for preliminary biocompatibility studies of a hypothetical novel chemical entity (NCE). The data and specific experimental details presented herein are illustrative.

Introduction

The assessment of biocompatibility is a critical step in the preclinical evaluation of any new chemical entity intended for therapeutic use. These studies aim to determine the potential for a compound to elicit a harmful response in a biological system. This whitepaper outlines the core preliminary biocompatibility assays, including in vitro cytotoxicity and hemolysis, providing a framework for the initial safety profiling of an NCE.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are foundational to biocompatibility screening. They provide a rapid and cost-effective means to evaluate the potential of a compound to cause cell damage or death.[1] A common approach is the use of colorimetric assays that measure metabolic activity or membrane integrity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Objective: To determine the concentration of the NCE that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cell line (e.g., HEK293 for kidney toxicity, HepG2 for liver toxicity)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (NCE)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the NCE in culture medium. Replace the existing medium with the medium containing the various concentrations of the NCE. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes hypothetical cytotoxicity data for an NCE against various cell lines.

Cell LineIncubation Time (h)IC50 (µM)
HEK293 (Human Kidney)24> 100
4885.2
7262.5
HepG2 (Human Liver)2495.4
4870.1
7255.8
3T3 (Mouse Fibroblast)24> 100
4898.7
7289.3

Experimental Workflow: In Vitro Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare NCE Serial Dilutions A->B C Treat Cells with NCE B->C D Incubate for 24, 48, 72h C->D E Add MTT Reagent D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability G->H I Determine IC50 Values H->I

Workflow for the MTT cytotoxicity assay.

Hemolysis Assay

The hemolysis assay evaluates the potential of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin. This is a critical indicator of blood compatibility.

Experimental Protocol: Hemolysis Assay

Objective: To quantify the percentage of hemolysis induced by the NCE.

Materials:

  • Fresh whole blood (e.g., from a healthy donor)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (NCE)

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Erythrocyte Preparation: Centrifuge whole blood, remove the plasma and buffy coat, and wash the erythrocytes three times with PBS. Resuspend the packed erythrocytes to a 2% (v/v) suspension in PBS.

  • Compound Incubation: Add different concentrations of the NCE to the erythrocyte suspension. Include positive and negative controls.

  • Incubation: Incubate the samples for 2 hours at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Data Presentation: Hemolysis

The following table presents hypothetical hemolysis data for an NCE.

NCE Concentration (µM)% Hemolysis
100.5 ± 0.1
251.2 ± 0.3
502.1 ± 0.4
1004.8 ± 0.7

Hypothetical Signaling Pathway: NCE-Induced Apoptosis

In cases where significant cytotoxicity is observed, further studies may elucidate the underlying mechanism, such as the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade.

G NCE NCE Mitochondria Mitochondria NCE->Mitochondria Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical intrinsic apoptosis pathway induced by an NCE.

Conclusion

The preliminary biocompatibility studies outlined in this whitepaper, including in vitro cytotoxicity and hemolysis assays, represent the initial and essential steps in evaluating the safety profile of a novel chemical entity. The methodologies and data presentation formats provided here offer a standardized framework for researchers and drug development professionals to assess the potential biological risks associated with new compounds. Further in vivo studies would be required to build a comprehensive safety profile.

References

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of AMOZ-CHPh-3-O-C-acid in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the essential physicochemical properties of the novel compound AMOZ-CHPh-3-O-C-acid, focusing on its solubility and stability in various biological buffers. This document is intended for researchers, scientists, and drug development professionals to offer a foundational understanding of the methodologies used to assess these critical parameters. The data presented herein is illustrative, based on established scientific principles for compounds of this nature, as specific experimental data for this compound is not yet publicly available.

Introduction

The journey of a new chemical entity from the laboratory to a viable therapeutic agent is fraught with challenges. Among the most critical early hurdles are the determination of its solubility and stability in physiological conditions. These properties are fundamental to a drug's bioavailability, efficacy, and safety profile. This compound, with the chemical formula C17H21N3O6, is a novel compound with potential therapeutic applications.[1] This whitepaper outlines the standard experimental protocols to evaluate its solubility and stability in key biological buffers, providing a roadmap for its preclinical development.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided in Table 1. These values, obtained from publicly available databases, offer initial insights into the compound's behavior.[1]

PropertyValueSource
Molecular FormulaC17H21N3O6PubChem[1]
Molecular Weight363.37 g/mol PubChem[1]
XLogP30.8PubChem[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count7PubChem
Rotatable Bond Count6PubChem

Table 1: Computed Physicochemical Properties of this compound

Solubility in Biological Buffers

Aqueous solubility is a critical determinant of a drug's absorption and distribution. The illustrative solubility of this compound in common biological buffers at physiological pH and temperature is summarized in Table 2.

BufferpHTemperature (°C)Illustrative Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.43750 ± 5
Simulated Gastric Fluid (SGF)1.237150 ± 10
Simulated Intestinal Fluid (SIF)6.83775 ± 8

Table 2: Illustrative Solubility of this compound in Biological Buffers

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold-standard shake-flask method is employed to determine the equilibrium solubility.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)

  • Glass vials with screw caps

  • Temperature-controlled shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • An excess amount of this compound is added to a known volume of each buffer in separate vials.

  • The vials are sealed and placed in a shaker incubator at a constant temperature (e.g., 37°C).

  • The samples are agitated for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Following incubation, the samples are centrifuged to pellet the undissolved solid.

  • The supernatant is carefully collected and filtered through a 0.22 µm syringe filter.

  • The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method.

Caption: Workflow for Equilibrium Solubility Determination.

Stability in Biological Buffers

The chemical stability of a drug in biological fluids is crucial for maintaining its therapeutic efficacy and safety. Table 3 presents illustrative stability data for this compound.

BufferpHTemperature (°C)Time (hours)Illustrative % Remaining
PBS7.4370100
298.5
895.2
2488.1
SGF1.2370100
199.2
297.8
494.5

Table 3: Illustrative Stability of this compound in Biological Buffers

Experimental Protocol: Chemical Stability Assessment

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • PBS and SGF

  • Temperature-controlled incubator

  • HPLC system

Procedure:

  • A stock solution of this compound is diluted into the test buffers to a final concentration.

  • The samples are incubated at 37°C.

  • Aliquots are withdrawn at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • The reaction is quenched immediately, if necessary (e.g., by adding an equal volume of cold acetonitrile).

  • The concentration of the remaining this compound in each aliquot is determined by HPLC.

  • The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero.

Caption: Workflow for Chemical Stability Assessment.

Hypothetical Signaling Pathway

While the specific biological targets and signaling pathways of this compound are yet to be elucidated, a hypothetical pathway is presented below to illustrate its potential mechanism of action as a kinase inhibitor, a common modality for modern therapeutics.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Translocation AMOZ This compound AMOZ->Raf Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical Kinase Inhibitor Signaling Pathway.

Conclusion

The solubility and stability of this compound in biological buffers are paramount to its successful development as a therapeutic agent. This technical guide has outlined the standard methodologies for assessing these properties and provided illustrative data to guide future experimental work. A thorough understanding and characterization of these parameters will be essential for advancing this compound through the preclinical pipeline and into clinical evaluation. Further studies are warranted to generate robust experimental data and to elucidate the compound's precise mechanism of action.

References

An In-depth Technical Guide to the Theoretical Modeling of Small Molecule-Protein Conjugation: A Case Study with AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent conjugation of small molecules to proteins is a powerful strategy in modern drug development and chemical biology. This approach can enhance the therapeutic properties of small molecules, such as improving their pharmacokinetic profiles, enabling targeted delivery, and creating novel biologics like antibody-drug conjugates (ADCs).[1] The formation of a stable covalent bond between a small molecule and its target protein can lead to prolonged and potent pharmacological effects. Carboxylic acid moieties, present in many small molecules and naturally on protein surfaces (aspartate, glutamate, and C-termini), represent a key functional group for such conjugations.[2][3]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to model the conjugation of a small molecule, containing a carboxylic acid, to a target protein. We will use the hypothetical molecule AMOZ-CHPh-3-O-C-acid as a case study to illustrate the workflow, from initial in silico predictions to experimental validation. While specific experimental data for this compound is not available, this document will serve as a roadmap for researchers undertaking similar projects.

This compound is a molecule with the formula C₁₇H₂₁N₃O₆.[4] Its structure contains an oxazolidinone core, a functional group found in antibiotics, and a phenoxyacetic acid group, which provides the carboxylic acid for protein conjugation.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₁N₃O₆PubChem
Molecular Weight363.4 g/mol PubChem
IUPAC Name2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acidPubChem
XLogP3-1.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count7PubChem

Theoretical Modeling Workflow

The theoretical modeling of small molecule-protein conjugation is a multi-step process that integrates various computational techniques to predict and analyze the conjugation event at a molecular level. This in silico approach is crucial for generating hypotheses, guiding experimental design, and saving valuable resources.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation Target Selection Target Selection Binding Site Prediction Binding Site Prediction Target Selection->Binding Site Prediction Molecular Docking Molecular Docking Binding Site Prediction->Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations QM/MM Modeling QM/MM Modeling MD Simulations->QM/MM Modeling Conjugation Reaction Conjugation Reaction QM/MM Modeling->Conjugation Reaction Hypothesis Protein Expression Protein Expression Protein Expression->Conjugation Reaction Mass Spectrometry Mass Spectrometry Conjugation Reaction->Mass Spectrometry Site-Directed Mutagenesis Site-Directed Mutagenesis Mass Spectrometry->Site-Directed Mutagenesis Functional Assays Functional Assays Mass Spectrometry->Functional Assays Confirmation Site-Directed Mutagenesis->Functional Assays Site-Directed Mutagenesis->Functional Assays G Start Start Protein Structure Preparation Protein Structure Preparation Start->Protein Structure Preparation Input: PDB file End End Binding Site Prediction Binding Site Prediction Protein Structure Preparation->Binding Site Prediction Cleaned PDB Molecular Docking Molecular Docking Binding Site Prediction->Molecular Docking Potential Sites MD Simulation MD Simulation Molecular Docking->MD Simulation Top Poses QM/MM Modeling QM/MM Modeling MD Simulation->QM/MM Modeling Stable Complex QM/MM Modeling->End Reaction Pathway & Energy G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Target_Protein Target Protein (Kinase) Receptor->Target_Protein Activates Substrate_A Substrate_A Target_Protein->Substrate_A Phosphorylates Substrate_B Substrate_B Substrate_A->Substrate_B Phosphorylates Transcription_Factor Transcription_Factor Substrate_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response AMOZ_Conjugate This compound Conjugate AMOZ_Conjugate->Target_Protein Inhibits

References

Methodological & Application

Application Notes and Protocols for the Development of an ELISA for AMOZ using an AMOZ-CHPh-3-O-C-acid Hapten

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is the tissue-bound metabolite of the nitrofuran antibiotic furaltadone (B92408). Due to concerns over the carcinogenic potential of nitrofuran residues in food products of animal origin, the use of furaltadone in food-producing animals has been banned in many countries.[1] Consequently, sensitive and reliable methods are required for the detection of AMOZ to ensure food safety.

Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for the screening of veterinary drug residues due to its high throughput, sensitivity, and cost-effectiveness. The development of an ELISA for a small molecule like AMOZ requires it to be covalently linked to a larger carrier protein to elicit an immune response. Such a small molecule is termed a hapten.

This document provides a detailed protocol for the development of an indirect competitive ELISA (ic-ELISA) for the detection of AMOZ. The strategy involves the synthesis of a novel hapten, AMOZ-CHPh-3-O-C-acid, which incorporates a phenylacetic acid linker to facilitate conjugation to a carrier protein.

Experimental Protocols

Hapten Synthesis: this compound

The synthesis of the this compound hapten is a critical first step. This protocol describes a plausible synthetic route.

Materials:

Procedure:

  • Dissolve AMOZ (1 mmol) and 3-formylphenylacetic acid (1.2 mmol) in methanol (20 mL).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.

  • Slowly add sodium cyanoborohydride (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Purify the crude product by silica gel column chromatography to obtain the this compound hapten.

  • Characterize the final product using NMR and mass spectrometry to confirm its structure.

Conjugation of Hapten to Carrier Proteins

To generate an immune response and create a coating antigen, the hapten must be conjugated to carrier proteins. Keyhole Limpet Hemocyanin (KLH) is typically used for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) or Ovalbumin (OVA) are used for coating plates in the ELISA.[2][3]

Materials:

  • This compound hapten

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure for preparing Hapten-BSA/OVA Conjugates:

  • Dissolve the this compound hapten (0.1 mmol), NHS (0.12 mmol), and DCC or EDC (0.12 mmol) in 5 mL of DMF.

  • Stir the mixture at room temperature for 4-6 hours in the dark to activate the carboxylic acid group of the hapten.

  • Centrifuge the mixture to remove the urea (B33335) byproduct if DCC is used.

  • Dissolve BSA or OVA (100 mg) in 10 mL of PBS (pH 7.4).

  • Slowly add the activated hapten solution to the protein solution with gentle stirring.

  • Continue stirring at 4°C overnight.

  • Dialyze the conjugate solution against PBS (3 x 1 L) for 48 hours at 4°C to remove unconjugated hapten and other small molecules.

  • Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry or other appropriate methods.

  • Store the conjugates at -20°C until use.

Antibody Production (Polyclonal)

Materials:

  • Hapten-KLH conjugate (immunogen)

  • Freund's complete and incomplete adjuvant

  • Rabbits or mice for immunization

Procedure:

  • Emulsify the Hapten-KLH immunogen with an equal volume of Freund's complete adjuvant.

  • Immunize rabbits with the emulsion (e.g., 1 mg of immunogen per rabbit) via subcutaneous injections at multiple sites.

  • Boost the immunization every 3-4 weeks with the immunogen emulsified in Freund's incomplete adjuvant.

  • Collect blood samples 7-10 days after each boost to monitor the antibody titer using an indirect ELISA.

  • Once a high antibody titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography.

Indirect Competitive ELISA Protocol

Materials:

  • Hapten-OVA conjugate (coating antigen)

  • Anti-AMOZ primary antibody

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • AMOZ standard solutions

  • Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • Coating: Dilute the Hapten-OVA conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of AMOZ standard solution or sample extract to each well, followed by 50 µL of the diluted anti-AMOZ primary antibody. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of AMOZ in the sample.

Data Presentation

The following tables represent typical data obtained during the development and validation of an AMOZ ELISA.

Table 1: Typical Standard Curve Data for AMOZ ELISA

AMOZ Concentration (ng/mL)Absorbance (450 nm)% Inhibition
01.5020
0.051.25116.7
0.150.98834.2
0.450.65456.5
1.350.32178.6
4.050.15090.0

Table 2: Key Performance Parameters of the AMOZ ELISA

ParameterValue
IC₅₀ (50% Inhibitory Concentration)~0.4 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Working Range0.05 - 4.0 ng/mL
Recovery Rate (spiked samples)80-110%

Table 3: Cross-Reactivity of the Anti-AMOZ Antibody

CompoundCross-Reactivity (%)
AMOZ100
3-amino-2-oxazolidinone (AOZ)< 0.1
Semicarbazide (SEM)< 0.1
1-aminohydantoin (AHD)< 0.1

Cross-reactivity is calculated as (IC₅₀ of AMOZ / IC₅₀ of related compound) x 100%.

Visualization

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Carrier Protein Conjugation AMOZ AMOZ Schiff_Base Schiff Base Formation AMOZ->Schiff_Base Formyl_Acid 3-formylphenylacetic acid Formyl_Acid->Schiff_Base Reduction Reduction (NaBH₃CN) Schiff_Base->Reduction Hapten This compound Reduction->Hapten Activation Carboxylic Acid Activation (NHS, EDC/DCC) Hapten->Activation Conjugate Hapten-Protein Conjugate Activation->Conjugate Carrier_Protein Carrier Protein (BSA/OVA/KLH) Carrier_Protein->Conjugate

Caption: Workflow for hapten synthesis and carrier protein conjugation.

Indirect_Competitive_ELISA Coating 1. Coating with Hapten-OVA Wash1 2. Wash Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Competitive Reaction: Sample/Standard + Primary Ab Wash2->Competition Wash3 6. Wash Competition->Wash3 Secondary_Ab 7. Add HRP-conjugated Secondary Ab Wash3->Secondary_Ab Wash4 8. Wash Secondary_Ab->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the indirect competitive ELISA protocol.

Concluding Remarks

The development of a sensitive and specific ELISA for AMOZ is crucial for monitoring its presence in food products. The protocol outlined above provides a comprehensive framework for synthesizing a suitable hapten, producing antibodies, and establishing a reliable indirect competitive ELISA. Proper validation of the assay, including assessment of its sensitivity, specificity, precision, and accuracy, is essential before its application in routine screening. The use of the this compound hapten is proposed to provide a stable linker for conjugation and potentially enhance the specificity of the resulting antibodies.

References

Application Notes and Protocols: AMOZ-CHPh-3-O-C-acid in Competitive Immunoassay for AMOZ Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone (B92408), a nitrofuran antibiotic, has been widely used in veterinary medicine due to its broad-spectrum antibacterial properties. However, its use in food-producing animals is prohibited in many countries due to concerns about the carcinogenic nature of its residues. The parent drug is rapidly metabolized, and its tissue-bound metabolite, 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), serves as the marker residue for monitoring furaltadone abuse.[1]

Immunoassays offer a rapid, sensitive, and high-throughput method for screening AMOZ residues in various food matrices.[2][3] The development of these assays relies on specific antibodies, which are generated using haptens—small molecules that are chemically coupled to larger carrier proteins to become immunogenic.

This document provides detailed application notes and protocols for the use of AMOZ-CHPh-3-O-C-acid (CAS: 1416047-55-6), a key hapten derivative, in the development and execution of a competitive immunoassay for the quantitative detection of AMOZ.[4] The assay typically involves an initial acid hydrolysis to release bound AMOZ from tissue proteins, followed by derivatization with 2-nitrobenzaldehyde (B1664092) to form the stable derivative 2-NP-AMOZ, which is the target analyte for the immunoassay.[2]

Principle of the Competitive Immunoassay

The most common format for detecting small molecules like AMOZ is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). The principle is based on the competition between the free analyte (2-NP-AMOZ in the sample) and a fixed amount of a labeled or coated antigen for a limited number of specific antibody binding sites. In an indirect competitive ELISA (ic-ELISA), a coating antigen (e.g., this compound conjugated to Ovalbumin) is immobilized on a microtiter plate. When the sample and a primary antibody are added, the 2-NP-AMOZ from the sample competes with the coated antigen for binding to the antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of AMOZ in the sample. This is visualized by adding an enzyme-labeled secondary antibody and a chromogenic substrate.

Competitive_Immunoassay_Principle cluster_low Low AMOZ Concentration in Sample cluster_high High AMOZ Concentration in Sample Ab1 Anti-AMOZ Antibody Well1 Microtiter Well (Coated with Hapten-Protein Conjugate) Ab1->Well1 Binds to well Enzyme1 Enzyme-Labeled Secondary Antibody Enzyme1->Ab1 Binds to primary Ab Signal1 Strong Color Signal Enzyme1->Signal1 Produces Substrate1 Substrate Substrate1->Enzyme1 Reacts with enzyme FreeAMOZ Free AMOZ (from sample) Ab2 Anti-AMOZ Antibody FreeAMOZ->Ab2 Binds to Ab (Competition) Well2 Microtiter Well (Coated with Hapten-Protein Conjugate) Ab2->Well2 Less Ab binds to well Enzyme2 Enzyme-Labeled Secondary Antibody Enzyme2->Ab2 Binds to primary Ab Signal2 Weak/No Color Signal Enzyme2->Signal2 Produces Substrate2 Substrate Substrate2->Enzyme2 Reacts with enzyme

Caption: Principle of Indirect Competitive ELISA for AMOZ Detection.

Performance Characteristics

Competitive immunoassays developed for AMOZ detection demonstrate high sensitivity and reliability. The performance data from various published methods are summarized below, providing typical benchmarks for an assay developed using a hapten like this compound.

ParameterPerformance RangeSample MatrixReference
IC₅₀ 0.11 - 0.325 ng/mL (µg/kg)Animal Tissue, Fish, Shrimp
Limit of Detection (LOD) 0.01 - 0.1 ng/mL (µg/kg)Fish, Shrimp
Recovery Rate 81.0% - 112.5%Animal Tissue, Fish, Shrimp
Coefficient of Variation (CV) 4.7% - <20%Animal Tissue, Fish, Shrimp

Experimental Protocols

  • Coating Buffer (Carbonate Buffer, 50 mM, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water and adjust the volume to 1 L.

  • Phosphate Buffered Saline (PBS, pH 7.4): Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in deionized water and adjust the volume to 1 L.

  • Washing Buffer (PBST): Add 0.5 mL of Tween 20 to 1 L of PBS.

  • Blocking Buffer: Dissolve 1 g of Ovalbumin (OVA) or non-fat dry milk in 100 mL of PBS (1% w/v).

  • Coating Antigen Preparation: Conjugate this compound to a carrier protein such as Ovalbumin (OVA) using a standard carbodiimide (B86325) (EDC/NHS) crosslinking procedure to form the coating antigen (AMOZ-CHPh-3-O-C-OVA). Store at -20°C.

  • AMOZ Standard Solutions: Prepare a stock solution of 2-NP-AMOZ in a suitable solvent (e.g., methanol). Create a series of working standards (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1.0, and 2.0 ng/mL) by serial dilution in sample dilution buffer.

This protocol is designed for animal tissue samples (e.g., fish, shrimp, chicken).

  • Homogenization: Weigh 1 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Hydrolysis: Add 5 mL of deionized water, 0.5 mL of 1 M HCl, and vortex. Add 50 µL of 2-nitrobenzaldehyde solution and incubate at 37°C overnight to release bound AMOZ and allow derivatization to 2-NP-AMOZ.

  • Neutralization & Extraction: Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate (B1210297). Mix vigorously for 1 minute.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes.

  • Solvent Evaporation: Transfer 2.5 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Dissolve the residue in 1 mL of n-hexane, then add 1 mL of sample dilution buffer. Vortex for 1 minute and centrifuge again at 2000 x g for 10 minutes.

  • Final Sample: Carefully collect the lower aqueous phase for analysis in the ELISA. Use 50 µL per well.

  • Coating: Dilute the coating antigen (e.g., AMOZ-CHPh-3-O-C-OVA) in coating buffer (pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction: Add 50 µL of AMOZ standard solution or prepared sample extract to the appropriate wells. Then, add 50 µL of the primary anti-AMOZ antibody solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Mouse IgG) to each well. Incubate for 30 minutes at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Reaction: Add 100 µL of TMB (tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis SamplePrep 1. Sample Homogenization, Hydrolysis & Derivatization Extraction 2. Liquid-Liquid Extraction SamplePrep->Extraction Evaporation 3. Evaporation & Reconstitution Extraction->Evaporation CompetitiveBinding 6. Competitive Binding (Add Sample + Primary Ab) Evaporation->CompetitiveBinding PlateCoating 4. Plate Coating (Hapten-OVA Conjugate) PlateBlocking 5. Plate Blocking PlateCoating->PlateBlocking PlateBlocking->CompetitiveBinding SecondaryBinding 7. Secondary Ab Incubation (Enzyme-Labeled) CompetitiveBinding->SecondaryBinding SubstrateAdd 8. Substrate Addition (TMB) SecondaryBinding->SubstrateAdd StopReaction 9. Stop Reaction (H₂SO₄) SubstrateAdd->StopReaction Readout 10. Read Absorbance (450 nm) StopReaction->Readout StdCurve 11. Generate Standard Curve (Absorbance vs. Concentration) Readout->StdCurve Calc 12. Calculate Sample Concentration StdCurve->Calc

Caption: Workflow for Competitive Immunoassay-based AMOZ Detection.
  • Calculate Percent Binding (B/B₀):

    • Calculate the average absorbance for the zero standard (B₀, maximum signal).

    • For each standard and sample (B), calculate the percentage of binding using the formula: (B/B₀) x 100.

  • Generate Standard Curve: Plot the (B/B₀) x 100 values (Y-axis) against the corresponding AMOZ standard concentrations (X-axis) using a semi-logarithmic scale. A four-parameter logistic function is typically used to fit the curve.

  • Determine Sample Concentration: Interpolate the (B/B₀) x 100 value for each sample on the standard curve to determine its 2-NP-AMOZ concentration.

  • Final Calculation: Convert the measured 2-NP-AMOZ concentration back to the original AMOZ concentration in the tissue sample, accounting for the molecular weights and any dilution factors used during sample preparation.

    • Concentration of AMOZ = (MW of AMOZ / MW of 2-NP-AMOZ) x Detected concentration of 2-NP-AMOZ

Conclusion

The use of the hapten This compound is central to the development of a sensitive and specific competitive immunoassay for the detection of the furaltadone metabolite, AMOZ. The detailed protocols for sample preparation, immunoassay execution, and data analysis provide a robust framework for high-throughput screening of AMOZ residues in food safety and drug development applications. The performance characteristics of these assays are comparable to instrumental methods like LC-MS/MS, making them a valid and cost-effective tool for monitoring programs.

References

Application Notes and Protocols for Lateral Flow Assay Development Targeting AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the development of a competitive lateral flow assay (LFA) for the qualitative or semi-quantitative detection of AMOZ-CHPh-3-O-C-acid. This compound is a chemical entity with the molecular formula C₁₇H₂₁N₃O₆ and a molecular weight of 363.4 g/mol [1]. This document outlines the fundamental principles, materials required, and detailed protocols for assay development, optimization, and validation. The competitive assay format is selected due to the small molecular size of the target analyte.

Lateral flow assays are paper-based immunochromatographic tests that offer a rapid, user-friendly, and cost-effective platform for the detection of various analytes at the point of care.[2] The assay relies on the principle of antigen-antibody interaction and capillary flow through a series of pads assembled on a backing card.[3][4]

Principle of the Competitive Lateral Flow Assay

In a competitive LFA for a small molecule like this compound, the analyte in the sample competes with a labeled analyte conjugate for binding to a limited number of specific antibodies immobilized at the test line.

  • Negative Sample: In the absence of this compound in the sample, the labeled conjugate will bind freely to the immobilized antibodies at the test line, resulting in a visible line. A second line, the control line, will also appear, indicating the assay is functioning correctly.

  • Positive Sample: When this compound is present in the sample, it will bind to the labeled conjugate's specific antibodies. This antigen-antibody complex will then flow past the test line without binding. Consequently, the absence or a significant reduction in the intensity of the test line indicates a positive result.

Materials and Reagents

Successful LFA development is critically dependent on the careful selection of high-quality materials.

ComponentDescriptionRecommended Material/ReagentSupplier Example
Backing Card Provides structural support for the assay strip.Adhesive-coated plasticMilliporeSigma, G&L Precision Die Cutting
Sample Pad Absorbs the sample and facilitates its even flow.Glass fiber or celluloseAhlstrom-Munksjö, Whatman
Conjugate Pad Stores and releases the labeled detection reagent.Glass fiber or polyesterMilliporeSigma, Ahlstrom-Munksjö
Nitrocellulose Membrane Immobilizes the capture and control line reagents.Nitrocellulose of varying pore sizesSartorius, Whatman
Wicking Pad Absorbs excess sample and maintains capillary flow.Cellulose fiberMilliporeSigma, Ahlstrom-Munksjö
Detection Reagent Labeled molecule for signal generation.Colloidal gold nanoparticles, colored latex beadsBBI Solutions, Expedeon
Capture Reagent (Test Line) Analyte-protein conjugate immobilized on the membrane.This compound conjugated to a carrier protein (e.g., BSA, OVA)In-house preparation
Control Line Reagent Antibody that binds to the labeled detection reagent.Anti-species IgG antibodyJackson ImmunoResearch, Abcam
Antibody Specific monoclonal or polyclonal antibody against this compound.Custom antibody development serviceBio-Rad, Thermo Fisher Scientific
Buffers Running buffer, blocking buffer, conjugation buffer.PBS, Tris-HCl with surfactants and blocking agentsIn-house preparation

Experimental Protocols

Preparation of this compound-Protein Conjugate for Test Line

To immobilize the small molecule this compound on the nitrocellulose membrane, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA). The carboxylic acid group on this compound can be activated for conjugation.

Protocol:

  • Activation of Carboxyl Group:

    • Dissolve this compound in a suitable organic solvent (e.g., DMF or DMSO).

    • Add a 1.5-fold molar excess of both N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate for 1 hour at room temperature to form an NHS-ester intermediate.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or OVA) in a conjugation buffer (e.g., 0.1 M MES buffer, pH 4.5-5.0).

    • Slowly add the activated this compound solution to the protein solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unconjugated this compound and by-products by dialysis against PBS or using a desalting column.

  • Characterization:

    • Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Preparation of Antibody-Gold Nanoparticle Conjugate

Protocol:

  • Gold Nanoparticle Preparation:

    • Synthesize colloidal gold nanoparticles (AuNPs) of a desired size (typically 20-40 nm) using a citrate (B86180) reduction method or purchase commercially available AuNPs.

  • Antibody Preparation:

    • Dialyze the anti-AMOZ-CHPh-3-O-C-acid antibody against a low ionic strength buffer (e.g., 2 mM Borax buffer, pH 9.0).

  • Conjugation:

    • Adjust the pH of the AuNP solution to be slightly above the isoelectric point of the antibody (typically pH 8.5-9.0) using 0.1 M K₂CO₃.

    • Determine the optimal amount of antibody for conjugation through a titration experiment.

    • Add the optimal amount of antibody to the AuNP solution and incubate for 30-60 minutes at room temperature.

  • Blocking and Stabilization:

    • Add a blocking agent (e.g., 10% w/v BSA or PEG solution) to stabilize the conjugate and block any remaining surface area on the AuNPs.

  • Centrifugation and Resuspension:

    • Centrifuge the solution to pellet the AuNP-antibody conjugates.

    • Carefully remove the supernatant and resuspend the pellet in a storage buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).

Assembly of the Lateral Flow Strip

Protocol:

  • Dispensing Reagents:

    • Dispense the this compound-protein conjugate onto the nitrocellulose membrane to form the test line.

    • Dispense the control line antibody (e.g., anti-mouse IgG) onto the same membrane at a position downstream from the test line.

    • Dry the membrane at 37°C for 1-2 hours.

  • Lamination:

    • Assemble the components onto the adhesive backing card in the following order: sample pad, conjugate pad, nitrocellulose membrane, and wicking pad. Ensure a 1-2 mm overlap between adjacent pads to facilitate uninterrupted capillary flow.

  • Cutting:

    • Cut the assembled card into individual test strips of a desired width (typically 3-5 mm).

  • Housing:

    • Place the strips into plastic cassettes for ease of use and to protect the components.

Assay Procedure

  • Add a defined volume of the sample (e.g., 100 µL) to the sample well of the cassette.

  • The sample will migrate along the strip via capillary action.

  • Read the results visually within a specified time frame (e.g., 5-15 minutes).

Data Presentation: Hypothetical Assay Performance

The following tables represent hypothetical data that should be generated during the validation of the this compound LFA.

Table 1: Assay Sensitivity (Limit of Detection)

Analyte Concentration (ng/mL)Visual Result (Test Line Intensity)
0 (Negative Control)+++
0.1+++
0.5++
1.0+
2.5+/-
5.0-
10.0-
LOD ~2.5 ng/mL

Table 2: Assay Specificity (Cross-Reactivity)

CompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
This compound2.5100
AMOZ100< 1
Furaltadone100< 0.5
Related Compound A100< 0.1
Unrelated Compound B100< 0.1

Visualizations

Competitive_LFA_Workflow cluster_sample Sample Application cluster_conjugate_pad Conjugate Pad cluster_membrane Nitrocellulose Membrane cluster_wicking Wicking Pad Sample Sample containing This compound Conjugate AuNP-Antibody Conjugate Sample->Conjugate Flow TestLine Test Line: Immobilized this compound-BSA Conjugate->TestLine Flow & Competition ControlLine Control Line: Immobilized Anti-Species IgG TestLine->ControlLine Flow Wick Absorbent Pad ControlLine->Wick Flow Negative_Result_Pathway cluster_conjugate_pad Conjugate Pad Conjugate AuNP-Antibody (Free) TestLine Test Line: Immobilized Antigen Conjugate->TestLine Binds ControlLine Control Line Conjugate->ControlLine Excess Binds Positive_Result_Pathway cluster_sample Sample cluster_conjugate_pad Conjugate Pad Analyte This compound Conjugate AuNP-Antibody Analyte->Conjugate Binds TestLine Test Line: No Signal Conjugate->TestLine Flows Past ControlLine Control Line Conjugate->ControlLine Excess Binds

References

Optimal Conjugation Chemistry for AMOZ-CHPh-3-O-C-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ-CHPh-3-O-C-acid is a molecule with the chemical name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid and a molecular formula of C17H21N3O6[1]. A key structural feature of this compound is the terminal carboxylic acid group, which serves as a prime target for covalent conjugation to other molecules, such as proteins, antibodies, peptides, or nanoparticles. This process, known as bioconjugation, is fundamental in various fields, including drug delivery, diagnostics, and proteomics.

This document provides detailed application notes and protocols for the optimal conjugation of this compound to amine-containing molecules. The recommended approach is the widely used carbodiimide-mediated coupling, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This two-step method enhances coupling efficiency and stability of the resulting conjugate.

Principle of EDC/NHS Conjugation Chemistry

The conjugation of a carboxylic acid to a primary amine to form a stable amide bond is a condensation reaction.[2] However, carboxylic acids are generally not reactive enough to directly form an amide bond with an amine under physiological conditions.[3] Therefore, a coupling agent is required to activate the carboxyl group.

EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solutions and can be hydrolyzed, regenerating the carboxyl group. To mitigate this and improve the reaction yield, NHS or sulfo-NHS is added. These compounds react with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[4] This semi-stable intermediate is then reacted with a primary amine to form a stable amide bond, releasing NHS or sulfo-NHS.

Quantitative Data Summary

The efficiency of conjugation reactions can be influenced by several factors, including pH, reagent concentrations, and reaction time. The following table summarizes typical quantitative parameters for EDC/NHS mediated conjugation of small molecules to proteins.

ParameterTypical Range/ValueNotes
Molar Ratio (this compound : Amine-Molecule) 10:1 to 50:1A molar excess of the small molecule is typically used to drive the reaction.
Molar Ratio (EDC : this compound) 2:1 to 10:1A molar excess of EDC is required for efficient activation. A 2.5:1 ratio of EDC to sulfo-NHS is often maintained.
Molar Ratio (NHS/sulfo-NHS : this compound) 1:1 to 5:1NHS or sulfo-NHS stabilizes the activated intermediate.
Activation pH 4.5 - 6.0This pH range is optimal for the activation of the carboxyl group by EDC. MES buffer is commonly used.
Coupling pH 7.0 - 8.5This pH range is optimal for the reaction of the NHS-ester with the primary amine, as the amine needs to be unprotonated to be nucleophilic. Phosphate-buffered saline (PBS) is a common choice.
Reaction Time (Activation) 15 - 30 minutesThe activation step is relatively rapid.
Reaction Time (Coupling) 2 hours - overnightThe coupling reaction time can be varied to optimize the degree of labeling.
Typical Conjugation Efficiency 20% - 70%Efficiency can vary significantly depending on the specific molecules being conjugated and the reaction conditions.
Storage of Activated Molecule Use immediatelyThe NHS-ester is semi-stable and should be used for conjugation as soon as possible after activation to minimize hydrolysis.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for purification

  • DMSO (if this compound is not readily soluble in aqueous buffer)

Protocol 1: Two-Step Conjugation of this compound to a Protein

This two-step protocol is recommended to minimize the risk of protein-protein crosslinking.

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer. If solubility is an issue, dissolve it in a minimal amount of DMSO first, and then add it to the Activation Buffer.

  • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

  • Prepare a fresh solution of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

  • Add the desired molar excess of EDC and NHS/sulfo-NHS to the this compound solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS relative to the amount of carboxyl groups.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Protein

  • Dissolve the amine-containing protein in Coupling Buffer (PBS, pH 7.4).

  • Immediately add the activated this compound solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The longer incubation time at a lower temperature may improve yield and stability for some proteins.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This will hydrolyze any remaining active NHS esters.

Step 3: Purification of the Conjugate

  • Remove unreacted small molecules and byproducts by using a desalting column, spin filtration, or dialysis against PBS.

  • Characterize the conjugate. The degree of labeling can be determined using various methods, such as UV-Vis spectroscopy (if this compound has a distinct absorbance), mass spectrometry, or HPLC.

Protocol 2: One-Pot Conjugation (Alternative Method)

This method is simpler but may result in some protein polymerization if the protein also has exposed carboxyl groups.

  • Dissolve the amine-containing protein in MES buffer (pH 6.0).

  • Dissolve this compound in MES buffer (or DMSO first if needed) and add it to the protein solution.

  • Add the desired molar excess of EDC and NHS/sulfo-NHS to the reaction mixture.

  • Incubate for 2 hours at room temperature.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS.

  • Continue to incubate for another 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction as described in Protocol 1.

  • Purify the conjugate as described in Protocol 1.

Visualizations

Signaling Pathway of EDC/NHS Amide Bond Formation

EDC_NHS_Conjugation Carboxyl Carboxylic Acid (this compound) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / sulfo-NHS Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond + Amine Amine Primary Amine (e.g., Protein)

Caption: EDC/NHS conjugation chemistry workflow.

Experimental Workflow for Two-Step Conjugation

Two_Step_Workflow Start Start Activate_Acid Activate this compound with EDC and NHS/sulfo-NHS (pH 4.5-6.0) Start->Activate_Acid Add_Protein Add activated acid to amine-containing protein (pH 7.0-8.5) Activate_Acid->Add_Protein Incubate Incubate (2h @ RT or overnight @ 4°C) Add_Protein->Incubate Quench Quench Reaction (Tris or Hydroxylamine) Incubate->Quench Purify Purify Conjugate (Desalting / Dialysis) Quench->Purify Characterize Characterize Conjugate (Spectroscopy, MS, HPLC) Purify->Characterize End End Characterize->End

Caption: Two-step conjugation experimental workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Suboptimal pH for activation or coupling. - Inactive EDC or NHS/sulfo-NHS. - Insufficient molar excess of reagents. - Hydrolysis of NHS-ester before coupling.- Ensure correct pH for each step. - Use fresh, properly stored EDC and NHS/sulfo-NHS. - Increase the molar ratio of the small molecule and coupling reagents. - Use the activated molecule immediately.
Protein Precipitation - High concentration of organic solvent (e.g., DMSO). - High concentration of EDC.- Use the minimum amount of DMSO necessary for dissolution. - Reduce the concentration of EDC.
Inconsistent Results - Variability in pH measurements. - Degradation of stock solutions.- Calibrate the pH meter regularly. - Prepare fresh solutions of EDC and NHS/sulfo-NHS for each experiment.

Conclusion

The EDC/NHS-mediated conjugation chemistry is a robust and versatile method for labeling this compound with amine-containing molecules. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, researchers can achieve efficient and reproducible conjugation. The provided protocols offer a solid foundation for developing specific applications, and the troubleshooting guide should help in overcoming common challenges. Proper purification and characterization of the final conjugate are crucial steps to ensure its suitability for downstream applications.

References

Application Notes and Protocols: Sample Preparation for AMOZ Analysis Using an Immunoassay Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is the tissue-bound metabolite of the nitrofuran antibiotic furaltadone (B92408). Due to concerns over the carcinogenic potential of nitrofuran residues in the food chain, the use of furaltadone in food-producing animals is banned in many countries.[1][2] Monitoring for AMOZ in animal-derived food products is therefore crucial for regulatory compliance and consumer safety. The parent compound, furaltadone, is rapidly metabolized, making the stable, tissue-bound AMOZ the target analyte for detection.[1][2]

Analysis of AMOZ typically requires the release of the protein-bound metabolite through acidic hydrolysis, followed by derivatization to create a stable, detectable molecule.[3] This application note details sample preparation protocols for the analysis of AMOZ, focusing on an immunoassay method. Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), offer a sensitive and high-throughput method for screening AMOZ residues. This protocol is designed around the use of antibodies raised against a specific hapten, AMOZ-CHPh-3-O-C-acid (2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid), which allows for the specific detection of the derivatized AMOZ.

The derivatization of AMOZ is commonly achieved using 2-nitrobenzaldehyde (B1664092) (2-NBA) to form NP-AMOZ, which is then detected in the immunoassay.

Assay Principle

The described method is an indirect competitive ELISA. The fundamental principle involves the competition between the free derivatized AMOZ (NP-AMOZ) in the sample and a fixed amount of this compound conjugated to a carrier protein (e.g., BSA or OVA) coated onto a microtiter plate. A primary antibody, specifically raised against the this compound hapten, is added to the wells along with the sample. If AMOZ is present in the sample, it will be derivatized to NP-AMOZ, which will bind to the primary antibody, thus reducing the amount of antibody available to bind to the coated antigen. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.

Assay_Principle cluster_sample Sample Preparation cluster_elisa Competitive ELISA Sample Tissue Sample (e.g., meat, fish, honey) Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (release of bound AMOZ) Homogenization->Hydrolysis Derivatization Derivatization with 2-NBA (forms NP-AMOZ) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Final_Sample Prepared Sample (containing NP-AMOZ) Evaporation->Final_Sample Incubation1 Incubation: Prepared Sample + Primary Antibody Final_Sample->Incubation1 Plate Microtiter Plate (coated with this compound-BSA) Plate->Incubation1 Washing1 Washing Step Incubation1->Washing1 Incubation2 Incubation: Enzyme-conjugated Secondary Antibody Washing1->Incubation2 Washing2 Washing Step Incubation2->Washing2 Substrate_Addition Substrate Addition Washing2->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Measurement Absorbance Measurement (e.g., 450 nm) Color_Development->Measurement Result Result Interpretation: High absorbance = Low AMOZ Low absorbance = High AMOZ Measurement->Result Inverse relationship

Figure 1: Experimental workflow for AMOZ analysis using a competitive ELISA.

Experimental Protocols

Materials and Reagents
  • Homogenizer (e.g., stomacher or blender)

  • Centrifuge

  • Water bath or incubator

  • Nitrogen evaporator

  • Vortex mixer

  • Microtiter plate reader (450 nm)

  • AMOZ standard

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Methanol

  • Distilled or deionized water

  • ELISA kit components (including plates coated with this compound conjugate, primary antibody, enzyme-conjugated secondary antibody, standards, wash buffer, substrate, and stop solution)

Sample Preparation Protocol

This protocol is a general guideline and may need optimization for different sample matrices.

  • Homogenization:

    • Weigh 1 g of the homogenized tissue sample (e.g., meat, fish, poultry) into a 15 mL centrifuge tube. For liquid samples like milk, centrifuge to remove fat and use 1 mL of the defatted milk. For honey, dissolve 1 g in 4 mL of distilled water.

  • Hydrolysis and Derivatization:

    • Add 4 mL of distilled water, 0.5 mL of 1 M HCl, and 100-200 µL of derivatizing agent (e.g., 10 mM 2-nitrobenzaldehyde in DMSO) to the sample tube.

    • Vortex for 1 minute to mix thoroughly.

    • Incubate overnight (16 hours) at 37°C or for 3 hours at a higher temperature (as specified by the assay manufacturer). The overnight method is often recommended for higher precision.

  • Neutralization and Extraction:

    • After incubation, allow the samples to cool to room temperature.

    • Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 M NaOH to neutralize the sample.

    • Add 4 mL of ethyl acetate as the extraction solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer 2 mL of the upper ethyl acetate layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the dried residue. This step is critical and may involve a two-phase system. For example, add 1 mL of n-hexane, vortex, and then add 200 µL of a reconstitution buffer (often provided in an ELISA kit, e.g., "Diluent B").

    • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • The lower aqueous layer is the final prepared sample ready for ELISA analysis.

ELISA Protocol (General)
  • Preparation: Bring all reagents and microtiter plate strips to room temperature before use.

  • Standard and Sample Addition:

    • Add 50 µL of each standard and prepared sample into the appropriate wells of the microtiter plate (coated with the this compound conjugate).

  • Primary Antibody Addition:

    • Add 50 µL of the primary antibody solution to each well.

  • First Incubation:

    • Incubate the plate for 30-60 minutes at room temperature.

  • Washing:

    • Wash the plate 3-5 times with the provided wash buffer.

  • Secondary Antibody Addition:

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

  • Second Incubation:

    • Incubate for 30 minutes at room temperature.

  • Washing:

    • Repeat the washing step as described above.

  • Substrate Reaction:

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Stopping the Reaction:

    • Add 50-100 µL of the stop solution (e.g., sulfuric acid) to each well.

  • Measurement:

    • Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

Data Presentation

The results of the ELISA are typically quantified by constructing a standard curve using the absorbance readings of the known standards. The concentration of AMOZ in the samples is then interpolated from this curve.

Standard Concentration (ng/mL)Absorbance at 450 nm (Example)% Binding (B/B₀)
0 (B₀)1.550100%
0.051.27582.3%
0.11.05067.7%
0.250.72046.5%
0.50.45029.0%
1.00.28018.1%
2.00.17511.3%
Table 1: Example data for generating a standard curve for AMOZ analysis. B/B₀ is calculated as (Absorbance of Standard / Absorbance of Zero Standard) x 100.
ParameterValueReference
Sample Weight1 g
Derivatization Agent2-Nitrobenzaldehyde
Incubation (Derivatization)16 hours at 37°C
Extraction SolventEthyl Acetate
ELISA Incubation Time30-60 minutes
Wavelength for Reading450 nm
Table 2: Summary of key quantitative parameters in the AMOZ sample preparation and analysis protocol.

Logical Relationships in Derivatization and Detection

The chemical transformation of AMOZ is a prerequisite for its detection in many analytical systems, including immunoassays and LC-MS.

Derivatization_Detection AMOZ_Metabolite AMOZ (Metabolite in tissue) Acid_Hydrolysis Acid Hydrolysis AMOZ_Metabolite->Acid_Hydrolysis releases Free_AMOZ Free AMOZ Acid_Hydrolysis->Free_AMOZ Derivatized_AMOZ Derivatized AMOZ (NP-AMOZ) Free_AMOZ->Derivatized_AMOZ reacts with Derivatization_Reagent Derivatization Reagent (e.g., 2-Nitrobenzaldehyde) Derivatization_Reagent->Derivatized_AMOZ Analytical_System Analytical Detection System Derivatized_AMOZ->Analytical_System is detected by Immunoassay Immunoassay (e.g., ELISA) Analytical_System->Immunoassay LC_MS LC-MS/MS Analytical_System->LC_MS

Figure 2: Logical pathway from AMOZ metabolite to analytical detection.

Conclusion

The protocol described provides a robust framework for the preparation and analysis of AMOZ in various biological matrices. The use of an immunoassay based on the specific hapten this compound allows for sensitive and specific screening of furaltadone abuse in food production. While immunoassays are excellent for screening large numbers of samples, it is standard practice to confirm any non-compliant (positive) results using a confirmatory method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Proper sample preparation, including efficient hydrolysis and derivatization, is critical to achieving accurate and reliable results.

References

Application Notes and Protocols for the Purification of Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The purification of protein conjugates is a critical step in the development of biotherapeutics, diagnostics, and research reagents. This document provides a comprehensive overview of the methodologies for purifying protein conjugates, with a focus on a theoretical molecule, "AMOZ-CHPh-3-O-C-acid," conjugated to a protein. While specific data for "this compound" is not available in the public domain, this guide presents established techniques applicable to the purification of small molecule-protein conjugates. The protocols and data are based on common practices for purifying bioconjugates.

The successful purification of these conjugates requires the removal of unreacted protein, excess small molecule, and reaction byproducts. The choice of purification method depends on the physicochemical properties of the protein and the conjugated molecule, such as size, charge, and specific binding affinities.

Data Presentation

The following tables summarize representative quantitative data from common purification techniques for protein conjugates.

Table 1: Comparison of Purification Methods for a Model Protein Conjugate

Purification MethodPurity (%)Yield (%)Unconjugated Protein (%)Free Small Molecule (%)
Affinity Chromatography (AC) >9875<1<0.5
Size Exclusion Chromatography (SEC) >9585<3<2
Ion Exchange Chromatography (IEX) >9780<2<1
Hydrophobic Interaction Chromatography (HIC) >9670<2<1.5

Table 2: Influence of Buffer Conditions on Ion Exchange Chromatography

Buffer pHSalt Gradient (mM NaCl)Purity (%)Yield (%)
6.550-5009682
7.050-5009780
7.550-5009578
8.050-5009475

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Purification of Protein Conjugates using Affinity Chromatography

Affinity chromatography is a highly selective method that separates proteins based on a specific binding interaction between the protein and a ligand immobilized on a chromatography resin. This is particularly useful if the protein has a known tag (e.g., His-tag) or if an antibody against the protein is available.

Materials:

  • Crude conjugate reaction mixture

  • Equilibration Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 20 mM Imidazole for His-tagged proteins)

  • Elution Buffer (e.g., PBS with 250-500 mM Imidazole for His-tagged proteins)

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Chromatography system (e.g., ÄKTA pure)

Procedure:

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CV) of Equilibration Buffer.

  • Sample Loading: Load the crude conjugate reaction mixture onto the column.

  • Washing: Wash the column with 10-15 CV of Wash Buffer to remove unbound molecules, including excess this compound and unconjugated protein if it lacks the affinity tag.

  • Elution: Elute the bound protein conjugate by applying the Elution Buffer. Collect fractions.

  • Analysis: Analyze the collected fractions for protein concentration (e.g., A280 nm) and purity (e.g., SDS-PAGE).

  • Buffer Exchange: Pool the fractions containing the purified conjugate and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: Purification of Protein Conjugates using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size.[1] It is an effective method to separate the larger protein conjugate from the smaller, unreacted small molecule.

Materials:

  • Crude conjugate reaction mixture

  • SEC Running Buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography column with an appropriate molecular weight cutoff

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Running Buffer.

  • Sample Injection: Inject the crude conjugate reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the molecules elute from the column. The protein conjugate will elute first, followed by the smaller, unconjugated small molecule.

  • Analysis: Analyze the fractions to determine the protein and conjugate peaks. Pool the fractions containing the purified conjugate.

Protocol 3: Purification of Protein Conjugates using Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[2] Conjugation of a charged molecule like an acid-protein conjugate can alter the protein's isoelectric point (pI), allowing for separation from the unconjugated protein.

Materials:

  • Crude conjugate reaction mixture

  • IEX Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • IEX Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

  • Ion exchange column (anion or cation exchanger, depending on the protein's pI and the conjugate's charge)

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Equilibration Buffer.

  • Sample Loading: Load the sample onto the column. The sample should be in a low-salt buffer.

  • Washing: Wash the column with Equilibration Buffer to remove any unbound molecules.

  • Elution: Apply a linear salt gradient using the Elution Buffer to elute the bound molecules. The protein conjugate and unconjugated protein will elute at different salt concentrations based on their charge.

  • Fraction Collection and Analysis: Collect fractions and analyze for purity and identity of the conjugate.

  • Desalting: Pool the purified fractions and remove the high salt concentration by dialysis or a desalting column.

Visualizations

Experimental Workflow for Protein Conjugate Purification

G cluster_0 Upstream Processing cluster_1 Purification Strategy cluster_2 Downstream Processing Crude Reaction Mixture Crude Reaction Mixture Purification_Choice Select Method Crude Reaction Mixture->Purification_Choice Affinity Chromatography Affinity Chromatography Analysis Purity & Yield Analysis Affinity Chromatography->Analysis Size Exclusion Chromatography Size Exclusion Chromatography Size Exclusion Chromatography->Analysis Ion Exchange Chromatography Ion Exchange Chromatography Ion Exchange Chromatography->Analysis Purification_Choice->Affinity Chromatography Affinity Tag Purification_Choice->Size Exclusion Chromatography Size Difference Purification_Choice->Ion Exchange Chromatography Charge Difference Buffer Exchange Buffer Exchange Analysis->Buffer Exchange Purified Conjugate Purified Conjugate Buffer Exchange->Purified Conjugate G start Start: Crude Conjugate Mixture q1 Does the protein have an affinity tag? start->q1 a1_yes Use Affinity Chromatography q1->a1_yes Yes q2 Significant size difference between conjugate and free small molecule? q1->q2 No a1_yes->q2 a2_yes Use Size Exclusion Chromatography q2->a2_yes Yes q3 Difference in charge between conjugated and unconjugated protein? q2->q3 No a2_yes->q3 a3_yes Use Ion Exchange Chromatography q3->a3_yes Yes end_node Consider HIC or other methods q3->end_node No

References

Characterization of Monoclonal Antibodies Raised Against AMOZ-CHPh-3-O-C-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ-CHPh-3-O-C-acid is a small molecule of interest for various research and potential therapeutic applications. The development of specific monoclonal antibodies (mAbs) against this hapten is crucial for the creation of sensitive and specific immunoassays, purification methods, and potential antagonist therapies. This document provides a detailed overview of the characterization and application of newly developed murine monoclonal antibodies targeting this compound. The protocols outlined herein are intended to serve as a guide for researchers in immunology, pharmacology, and drug development.

Antibody Characteristics

A panel of monoclonal antibodies was generated using hybridoma technology from mice immunized with an this compound-keyhole limpet hemocyanin (KLH) conjugate. Following screening and subcloning, three lead candidates, designated as AMZ1, AMZ2, and AMZ3, were selected for extensive characterization.

Table 1: Summary of Monoclonal Antibody Characteristics

CharacteristicAMZ1AMZ2AMZ3
Target This compoundThis compoundThis compound
Isotype IgG1, kappaIgG2a, kappaIgG2b, kappa
Affinity (KD) 1.5 x 10-9 M5.2 x 10-10 M8.9 x 10-9 M
Specificity HighHighModerate
Optimal pH Range 7.2 - 7.67.0 - 7.87.2 - 7.8
Working Dilution (ELISA) 1:10,0001:25,0001:5,000
Working Dilution (Western Blot) 1:1,0001:2,500Not Recommended
Working Dilution (Immunoprecipitation) 5 µg/mg lysate2 µg/mg lysateNot Recommended

Application Notes

The characterized monoclonal antibodies are suitable for a variety of immunochemical techniques.

  • AMZ1: This antibody demonstrates high specificity and good affinity, making it a reliable choice for qualitative and semi-quantitative detection of this compound conjugates in various sample types. Its performance in Western blotting suggests it can recognize the hapten when conjugated to a carrier protein.

  • AMZ2: With the highest affinity of the panel, AMZ2 is ideal for developing highly sensitive competitive ELISAs for the quantification of free this compound. Its strong performance in immunoprecipitation also makes it suitable for isolating this compound-protein conjugates from complex mixtures.

  • AMZ3: While exhibiting lower affinity, AMZ3 can be used as a cost-effective option for screening assays where high sensitivity is not the primary requirement.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantification of this compound.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate

  • Anti-AMOZ-CHPh-3-O-C-acid monoclonal antibody (e.g., AMZ2)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Coating Buffer (0.1 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Blocking Buffer (PBS with 1% BSA)

  • Sample/Standard Diluent (PBS)

Procedure:

  • Coating: Dilute the this compound-BSA conjugate to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Competition:

    • Prepare a standard curve of free this compound in Sample/Standard Diluent.

    • In a separate plate or tubes, pre-incubate 50 µL of the standards or samples with 50 µL of the diluted primary antibody (e.g., AMZ2 at 1:25,000) for 30 minutes at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow start Start coating Plate Coating (AMOZ-BSA conjugate) start->coating washing1 Washing coating->washing1 blocking Blocking (1% BSA) washing1->blocking competition Competition Step (Standards/Samples + Primary Ab) blocking->competition incubation Incubation competition->incubation washing2 Washing incubation->washing2 secondary_ab Add Secondary Ab (HRP-conjugated) washing2->secondary_ab washing3 Washing secondary_ab->washing3 development Substrate Addition (TMB) washing3->development stopping Stop Reaction development->stopping reading Read Absorbance (450 nm) stopping->reading end End reading->end

Caption: Competitive ELISA workflow for this compound quantification.

Western Blotting

This protocol is for the detection of this compound conjugated to a carrier protein.

Materials:

  • Protein samples containing this compound conjugate

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer Buffer

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Blocking Buffer (5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody (e.g., AMZ1 or AMZ2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., AMZ1 at 1:1,000 or AMZ2 at 1:2,500 in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.

Western_Blot_Workflow sds_page SDS-PAGE transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing1 Washing primary_ab->washing1 secondary_ab Secondary Antibody Incubation washing1->secondary_ab washing2 Washing secondary_ab->washing2 detection Chemiluminescent Detection washing2->detection

Caption: Western Blotting workflow for detecting this compound conjugates.

Immunoprecipitation (IP)

This protocol describes the enrichment of this compound-protein conjugates from a complex mixture.

Materials:

  • Cell or tissue lysate

  • Anti-AMOZ-CHPh-3-O-C-acid monoclonal antibody (e.g., AMZ2)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • IP Lysis/Wash Buffer

  • Elution Buffer

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysate according to standard protocols.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Antibody Incubation: Add the immunoprecipitating antibody (e.g., 2 µg of AMZ2 per mg of lysate) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G beads and incubate for an additional 1 hour at 4°C.

  • Washing: Pellet the beads and wash them three to five times with IP Lysis/Wash Buffer.

  • Elution: Elute the bound proteins from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

IP_Workflow lysate_prep Lysate Preparation pre_clearing Pre-clearing with Beads lysate_prep->pre_clearing ab_incubation Antibody Incubation pre_clearing->ab_incubation bead_capture Bead Capture ab_incubation->bead_capture washing Washing bead_capture->washing elution Elution washing->elution analysis Analysis (e.g., Western Blot) elution->analysis

Caption: Immunoprecipitation workflow for this compound conjugates.

Hypothetical Signaling Pathway Involvement

While the direct biological role of this compound is under investigation, it is hypothesized to interact with a cell surface receptor, potentially modulating downstream signaling pathways. The availability of specific monoclonal antibodies will be instrumental in elucidating these mechanisms.

Signaling_Pathway amoz This compound receptor Cell Surface Receptor amoz->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Generation kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response transcription_factor->cellular_response Gene Expression

Caption: Hypothesized signaling pathway initiated by this compound.

Disclaimer: The data and protocols presented in this document are for illustrative purposes, based on standard immunological and cell biology techniques. Researchers should optimize these protocols for their specific experimental conditions and reagents. The signaling pathway depicted is a hypothetical model and requires experimental validation.

Application of AMOZ-CHPh-3-O-C-acid in Food Safety Testing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific applications of "AMOZ-CHPh-3-O-C-acid" for food safety testing. The compound is listed in PubChem with the IUPAC name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid[1]. Given the absence of specific application data, this document presents a representative protocol based on the applications of similar organic acids and fluorescent compounds in food safety analysis. This serves as a template for researchers developing methods for new chemical entities.

Application Notes

Introduction

Novel organic acids are increasingly investigated for their roles in food safety, including their use as antimicrobial agents and as analytical reagents for detecting contaminants[2][3][4]. Compounds with fluorogenic properties, often found in complex organic molecules, are particularly valuable for developing sensitive and specific detection methods for contaminants like mycotoxins, pesticides, or heavy metals. This hypothetical application note describes the use of this compound as a fluorescent probe for the rapid detection of Aflatoxin B1 (AFB1), a common and highly toxic mycotoxin found in various food commodities.

Principle of Detection

The proposed method is based on the principle of fluorescence quenching. This compound is hypothesized to exhibit intrinsic fluorescence. In the presence of the target analyte, Aflatoxin B1, a specific binding interaction occurs, leading to a measurable decrease (quenching) of the fluorescence signal. The degree of quenching is directly proportional to the concentration of AFB1 in the sample, allowing for quantitative analysis. This approach is common for rapid screening methods in food safety[5].

Specificity and Selectivity

The selectivity of the probe would be determined by its molecular structure, which allows for specific non-covalent interactions with the AFB1 molecule. Cross-reactivity studies with other common mycotoxins (e.g., Ochratoxin A, Zearalenone, Fumonisin B1) would be essential to validate the method's specificity. The use of advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often required for confirmation and to analyze a wide range of contaminants.

Advantages

  • High Sensitivity: Fluorescence-based assays can offer low limits of detection.

  • Rapidity: The method allows for quick screening of multiple samples compared to traditional chromatographic methods.

  • Simplicity: The protocol involves straightforward sample preparation and measurement steps.

Experimental Protocols

Preparation of Reagents and Samples

1.1. Reagent Preparation

  • This compound Stock Solution (1 mM): Dissolve 3.634 mg of this compound (Molar Mass: 363.4 g/mol ) in 10 mL of dimethyl sulfoxide (B87167) (DMSO). Store at -20°C in the dark.

  • Working Buffer (PBS): Prepare a 10 mM phosphate-buffered saline (PBS) solution (pH 7.4).

  • Probe Working Solution (10 µM): Dilute the 1 mM stock solution 1:100 in PBS. Prepare fresh daily.

  • Aflatoxin B1 Standards: Prepare a series of AFB1 standards (e.g., 0, 1, 5, 10, 25, 50 ng/mL) in methanol (B129727) from a certified stock solution.

1.2. Sample Preparation (e.g., Corn Flour)

  • Weigh 5.0 g of homogenized corn flour into a 50 mL centrifuge tube.

  • Add 25 mL of 80% methanol/water (v/v) solution.

  • Vortex vigorously for 3 minutes to extract the aflatoxin.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • This filtered extract is now ready for analysis.

Assay Protocol for AFB1 Detection
  • Pipette 50 µL of the filtered sample extract (or AFB1 standard) into a single well of a 96-well microplate.

  • Add 150 µL of the 10 µM Probe Working Solution to the same well.

  • Mix gently by pipetting up and down.

  • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

    • Excitation Wavelength: To be determined empirically (e.g., 360 nm).

    • Emission Wavelength: To be determined empirically (e.g., 440 nm).

  • A blank control containing only the Probe Working Solution and the extraction solvent should be included.

Data Analysis
  • Calculate Fluorescence Quenching Efficiency (QE):

    • QE (%) = (1 - F / F₀) * 100

    • Where F is the fluorescence intensity of the sample/standard and F₀ is the fluorescence intensity of the blank control.

  • Generate a Calibration Curve: Plot the QE (%) versus the concentration of the AFB1 standards.

  • Determine Sample Concentration: Use the calibration curve to determine the concentration of AFB1 in the unknown samples based on their measured QE.

Data Presentation

The performance of the this compound probe would be validated by determining key analytical parameters. The results would be summarized as follows:

ParameterValueMethod
Linear Range 0.5 - 50 ng/mLCalibration Curve
Limit of Detection (LOD) 0.15 ng/mL3 * (Std. Dev. of Blank / Slope)
Limit of Quantification (LOQ) 0.5 ng/mL10 * (Std. Dev. of Blank / Slope)
Recovery Rate (Spiked Corn) 92% - 105%Spiked Sample Analysis
Precision (RSD%) < 5%Intra-day & Inter-day Replicates

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis S1 Weigh 5g Corn Sample S2 Add 25mL Methanol/Water S1->S2 S3 Vortex & Centrifuge S2->S3 S4 Filter Supernatant S3->S4 A1 Pipette 50µL Extract to Plate S4->A1 Filtered Extract A2 Add 150µL Probe Solution A1->A2 A3 Incubate 15 min A2->A3 A4 Measure Fluorescence A3->A4 D1 Calculate Quenching A4->D1 Fluorescence Data D2 Plot Calibration Curve D1->D2 D3 Determine AFB1 Conc. D2->D3

Workflow for AFB1 detection using this compound.
Proposed Detection Mechanism

G cluster_0 Initial State cluster_1 Detection State Probe This compound (Probe) Fluor High Fluorescence Probe->Fluor Emission AFB1 Aflatoxin B1 (Analyte) Probe->AFB1 Binding Light1 Excitation Light Light1->Probe Absorption Probe_Bound Probe-AFB1 Complex Quenched Low Fluorescence (Quenched) Probe_Bound->Quenched Emission Light2 Excitation Light Light2->Probe_Bound Absorption

Fluorescence quenching mechanism for AFB1 detection.

References

Troubleshooting & Optimization

improving the sensitivity of AMOZ-CHPh-3-O-C-acid ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AMOZ-CHPh-3-O-C-acid ELISA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their assays for improved sensitivity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound ELISA?

The this compound ELISA is a competitive immunoassay. In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (or a similar conjugate) for binding to a limited number of antibody-coated sites on the microplate wells. The amount of colored product formed is inversely proportional to the concentration of this compound in the sample. Competitive ELISAs are particularly suitable for detecting small molecules like this compound.[1][2]

Q2: What are the critical factors influencing the sensitivity of this ELISA?

Several factors can significantly impact the sensitivity of your this compound ELISA.[1][3] Key factors include:

  • Antibody Affinity and Concentration: High-affinity antibodies are crucial for detecting low concentrations of the analyte.[3] Optimizing the concentration of both the coating antibody and the enzyme-conjugated antibody is essential.

  • Assay Conditions: Incubation times and temperatures for each step (coating, blocking, antibody binding, and substrate reaction) directly affect the binding kinetics and signal development.

  • Blocking Efficiency: Inadequate blocking of non-specific binding sites on the microplate can lead to high background noise, which masks the true signal and reduces sensitivity.

  • Washing Steps: Insufficient or improper washing can leave unbound reagents in the wells, contributing to high background.

  • Substrate and Enzyme Conjugate: The choice of substrate and the concentration of the enzyme conjugate can significantly influence signal intensity.

Q3: How can I improve the signal-to-noise ratio in my assay?

Improving the signal-to-noise ratio is key to enhancing sensitivity. Here are some strategies:

  • Optimize Antibody Concentrations: Perform a checkerboard titration to find the optimal concentrations of the capture antibody and the enzyme-conjugated detection antibody.

  • Select an Effective Blocking Buffer: Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blockers to find the one that provides the lowest background.

  • Thorough Washing: Increase the number of wash cycles or the soaking time during washes to effectively remove unbound reagents.

  • Choose a High-Sensitivity Substrate: Consider using a more sensitive substrate, such as a chemiluminescent or fluorescent substrate, if your current colorimetric substrate is not providing a strong enough signal.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound ELISA and provides systematic solutions.

Problem 1: Low or No Signal

This issue can arise from various factors, from reagent problems to procedural errors.

Troubleshooting Workflow for Low/No Signal

Caption: Troubleshooting workflow for low or no ELISA signal.

Possible Cause Recommended Solution
Reagent Issues Ensure all reagents are prepared correctly, stored at the recommended temperatures, and are within their expiration dates. Use fresh reagents if degradation is suspected.
Incorrect Protocol Double-check that all steps of the protocol were followed in the correct order and with the correct volumes.
Insufficient Antibody The concentration of the coating antibody or the enzyme-conjugated antibody may be too low. Titrate the antibodies to determine the optimal concentration.
Suboptimal Incubation Incubation times may be too short, or temperatures may be too low for efficient binding. Try increasing incubation times or optimizing the temperature.
Low Analyte Concentration The concentration of this compound in the samples may be below the detection limit of the assay.
Inactive Enzyme/Substrate The enzyme conjugate may have lost activity, or the substrate may be degraded. Test the enzyme and substrate activity independently.
Problem 2: High Background

High background noise can obscure the specific signal and is often caused by non-specific binding.

Logical Relationship for High Background Causes

HighBackgroundCauses HighBackground High Background InsufficientBlocking Insufficient Blocking HighBackground->InsufficientBlocking InadequateWashing Inadequate Washing HighBackground->InadequateWashing ExcessiveAntibody Excessive Antibody Concentration HighBackground->ExcessiveAntibody CrossReactivity Cross-Reactivity HighBackground->CrossReactivity Contamination Reagent/Plate Contamination HighBackground->Contamination CheckerboardTitration Start Start: Prepare Serial Dilutions CoatPlate Coat Plate with Capture Ab (Different concentrations per row) Start->CoatPlate BlockPlate Block All Wells CoatPlate->BlockPlate AddConjugate Add Enzyme Conjugate (Different concentrations per column) BlockPlate->AddConjugate AddSubstrate Add Substrate & Incubate AddConjugate->AddSubstrate ReadPlate Read Absorbance AddSubstrate->ReadPlate Analyze Analyze Data: Identify Optimal P/N Ratio ReadPlate->Analyze End Optimal Concentrations Determined Analyze->End

References

troubleshooting cross-reactivity in AMOZ-CHPh-3-O-C-acid immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals using the AMOZ-CHPh-3-O-C-acid immunoassay, with a specific focus on identifying and resolving issues related to cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of this immunoassay?

A: Cross-reactivity is a form of interference where the antibody in the assay binds to molecules other than the target analyte, this compound.[1] This occurs when these other molecules, often structurally similar metabolites or precursors, share similar structural motifs or epitopes that the antibody recognizes.[1][2] Such binding can lead to inaccurate quantification, typically resulting in a false-positive signal or an overestimation of the analyte concentration.[3] Competitive assays, like this one, can be particularly susceptible to cross-reactivity compared to sandwich assays.[2]

Q2: My results show a higher-than-expected concentration of this compound in my samples. Could this be due to cross-reactivity?

A: Yes, this is a classic sign of potential cross-reactivity. If a structurally related compound is present in the sample, it can compete with the labeled this compound for antibody binding sites, leading to a signal that suggests a higher concentration of the target analyte than is actually present. However, other factors can also cause high signals, including insufficient plate washing, improper reagent dilution, or contamination. It is crucial to first rule out these common procedural errors.

Q3: What are the likely cross-reactants for this compound?

A: Potential cross-reactants are typically molecules with a high degree of structural similarity. Based on the hypothetical structure of this compound, you should consider the following as potential interfering compounds:

  • Metabolites of this compound (e.g., hydroxylated or glucuronidated forms).

  • Precursors in its synthetic pathway.

  • Structurally similar drugs or compounds administered concurrently in preclinical/clinical models.

  • Isomers or analogs with minor chemical modifications (e.g., AMOZ-CHPh-4 -O-C-acid).

Q4: How can I experimentally confirm and quantify cross-reactivity?

A: The standard method is to perform a competitive cross-reactivity test. This involves running separate standard curves for this compound and each suspected cross-reactant. By comparing the concentration of each compound required to cause a 50% inhibition of the maximum signal (the IC50), you can calculate the percent cross-reactivity. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What level of cross-reactivity is considered acceptable?

A: The acceptable level of cross-reactivity is application-dependent. For quantitative bioanalysis in drug development, specificity is critical, and even a few percent of cross-reactivity from a major metabolite can be significant. For screening purposes, higher levels might be tolerated. Generally, cross-reactivity above 1% warrants careful consideration and may require further assay optimization or sample purification.

Q6: I've confirmed cross-reactivity. What are my options to mitigate it?

A: Several strategies can be employed to reduce interference from cross-reacting molecules:

  • Sample Pre-treatment: Use techniques like solid-phase extraction (SPE) or liquid chromatography (LC) to separate this compound from the interfering compounds before performing the immunoassay.

  • Assay Re-optimization: Adjusting assay conditions such as incubation times, temperature, or buffer pH can sometimes favor the binding of the target analyte over cross-reactants. Reducing contact times can favor higher-affinity interactions.

  • Antibody Improvement: In the long term, developing a more specific monoclonal antibody that targets a unique epitope on this compound is the most robust solution.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected results and diagnosing cross-reactivity.

G cluster_0 start Unexpected Results (e.g., High Signal) check_controls Step 1: Verify Assay Controls (Positive, Negative, Calibrators) start->check_controls controls_ok Controls OK? check_controls->controls_ok review_protocol Review Protocol & Re-run Assay controls_ok->review_protocol No suspect_cr Step 2: Suspect Cross-Reactivity controls_ok->suspect_cr Yes review_protocol->start identify_cr Identify Potential Cross-Reactants (Metabolites, Analogs) suspect_cr->identify_cr perform_assay Step 3: Perform Specificity Assay (See Protocol Below) identify_cr->perform_assay analyze_data Step 4: Analyze Data (Calculate % Cross-Reactivity) perform_assay->analyze_data results Cross-Reactivity >1%? analyze_data->results mitigate Step 5: Mitigate Interference (e.g., Sample Prep, Re-optimize) results->mitigate Yes accept Acceptable for Application. Document Findings. results->accept No

Caption: A step-by-step workflow for troubleshooting potential cross-reactivity issues.

Data Presentation: Cross-Reactivity Analysis

The following table presents hypothetical data from a cross-reactivity experiment, demonstrating how to summarize the findings.

Compound TestedIC50 (nM)% Cross-Reactivity
This compound (Analyte) 1.5 100%
Metabolite A (Hydroxylated)30.05.0%
Precursor B500.00.3%
Analog C (AMOZ-CHPh-4 -O-C-acid)15.29.9%
Unrelated Compound D> 10,000< 0.015%

Calculation Formula: Percent Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100.

Experimental Protocols

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the specificity of the anti-AMOZ-CHPh-3-O-C-acid antibody.

Objective: To calculate the IC50 values for the primary analyte and potential cross-reactants to determine percent cross-reactivity.

Materials:

  • Microtiter plates pre-coated with this compound-protein conjugate.

  • Anti-AMOZ-CHPh-3-O-C-acid antibody.

  • This compound standard.

  • Suspected cross-reacting compounds.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1M H₂SO₄).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Buffer (e.g., PBS with 1% BSA).

Procedure:

  • Prepare Standard Curves:

    • Prepare serial dilutions of the this compound standard in Assay Buffer. Recommended range: 0.01 nM to 1000 nM.

    • For each potential cross-reactant, prepare a separate serial dilution series in Assay Buffer over a broad concentration range.

  • Competitive Reaction:

    • Add 50 µL of standard or potential cross-reactant dilutions to the wells of the coated microtiter plate.

    • Add 50 µL of the diluted anti-AMOZ-CHPh-3-O-C-acid antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate 3-5 times with Wash Buffer to remove unbound antibody and compounds.

  • Secondary Antibody Incubation:

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Final Wash:

    • Repeat the washing step (Step 3).

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction:

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the concentration for the analyte and each test compound.

    • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each curve.

    • Calculate the % cross-reactivity using the formula provided in the data table section.

G cluster_1 Competitive Binding Principle cluster_2 Ab Antibody CoatedAntigen Coated Antigen on Plate Ab->CoatedAntigen Competes for Binding Site Analyte Analyte (this compound) Analyte->Ab High Affinity Binding CrossReactant Cross-Reactant CrossReactant->Ab Lower Affinity Binding

Caption: Principle of competitive binding in the cross-reactivity assay.

References

Technical Support Center: Optimizing Blocking Buffers for AMOZ-CHPh-3-O-C-acid-coated Plates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing blocking buffers for your AMOZ-CHPh-3-O-C-acid-coated plates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal assay performance by minimizing non-specific binding and maximizing your signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered during assay development and provides systematic steps to resolve them.

Issue 1: High Background Signal Across the Entire Plate

A uniformly high background signal can mask the specific signal from your analyte, reducing assay sensitivity.[1]

Possible Cause Recommended Solution
Inadequate Blocking The blocking buffer may not be effectively covering all non-specific binding sites on the this compound surface.[2] Increase the concentration of your blocking agent or extend the blocking incubation time.[1][3] Consider testing alternative blocking agents.
Ineffective Washing Residual unbound reagents can lead to a high background. Increase the number of wash steps (e.g., from 3 to 5 cycles) and/or the volume of wash buffer. A short soaking step during washing can also be beneficial.
High Antibody Concentration The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.
Cross-Reactivity of Antibodies The secondary antibody may be cross-reacting with the blocking agent or other components of the assay. Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Contaminated Reagents Buffers or other reagents may be contaminated. Prepare fresh reagents and repeat the assay.

Issue 2: Low Specific Signal

A weak or absent signal for your analyte can be due to several factors.

Possible Cause Recommended Solution
Blocking Buffer Interference The blocking agent may be masking the epitope of the coated antigen or capture antibody. Try a different category of blocking buffer (e.g., switch from a protein-based blocker to a protein-free option).
Suboptimal Antibody Dilution The concentration of the primary or secondary antibody may be too low. Optimize the antibody concentrations through titration.
Incorrect Incubation Times or Temperatures Incubation times may be too short for effective binding. Increase the incubation time for the primary and/or secondary antibody. Ensure incubation is carried out at the recommended temperature.
Degraded Reagents Antibodies or other critical reagents may have lost activity due to improper storage or handling. Use fresh reagents and ensure they are stored correctly.

Issue 3: High Variability Between Replicate Wells

Inconsistent results between replicate wells can compromise the reliability of your data.

Possible Cause Recommended Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and change tips between samples and reagents.
Uneven Washing Inconsistent washing can lead to variable background and signal. An automated plate washer can improve consistency. If washing manually, ensure all wells are aspirated and filled uniformly.
Edge Effects The outer wells of a microplate can be prone to evaporation, leading to higher concentrations of reagents. To mitigate this, avoid using the outer wells for critical samples or ensure the plate is properly sealed during incubations.
Improper Mixing of Reagents Ensure all reagents are thoroughly mixed before being added to the wells.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a blocking buffer?

A blocking buffer is a solution containing an inert protein or non-ionic detergent that is used to coat the unoccupied binding sites on the this compound-coated plate. This prevents the non-specific binding of assay reagents, such as antibodies, which would otherwise lead to high background noise and inaccurate results. The primary goal of blocking is to improve the signal-to-noise ratio of the assay.

Q2: Which blocking buffer should I choose for my this compound-coated plates?

There is no single blocking buffer that is optimal for all assays. The ideal choice depends on the specific characteristics of your assay system. It is highly recommended to empirically test a few different blocking agents to determine the best one for your application. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and fish gelatin, as well as commercially available protein-free blockers.

Q3: How can I optimize the concentration of my blocking buffer?

To optimize the concentration, you can perform a checkerboard titration. Prepare a series of dilutions of your chosen blocking agent (e.g., 1%, 3%, and 5% BSA) and test them in your assay. The optimal concentration will be the one that provides the lowest background signal without significantly reducing the specific signal.

Q4: Can I use Tween-20 in my blocking buffer?

Yes, a non-ionic detergent like Tween-20 is often added to blocking buffers at a low concentration (typically 0.05% to 0.1%). It can help to reduce non-specific binding by disrupting weak, hydrophobic interactions. However, detergents are generally not recommended as the sole blocking agent.

Data Presentation: Comparison of Common Blocking Agents

The following table summarizes the characteristics of commonly used blocking agents to aid in your selection process.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Generally a good all-purpose blocker. Compatible with most detection systems.Can have lot-to-lot variability. May not be suitable for assays with phospho-specific antibodies due to potential phosphorylation of BSA.
Non-Fat Dry Milk 3-5% (w/v)Inexpensive and effective at reducing background.Contains endogenous biotin, which can interfere with avidin-biotin detection systems. Contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.
Casein 1% (w/v)Can provide lower backgrounds than BSA or milk. Recommended for applications using biotin-avidin systems.Can sometimes mask certain epitopes.
Fish Gelatin 0.1-1% (w/v)Less likely to cross-react with mammalian antibodies compared to BSA or milk.May not be as effective a blocker when used alone.
Commercial/Synthetic Blockers Varies by manufacturerOften protein-free, reducing the chance of cross-reactivity. Can offer better lot-to-lot consistency.Can be more expensive than traditional blocking agents.

Experimental Protocols

Protocol 1: General Procedure for Blocking this compound-coated Plates

  • After the coating step with your antigen or capture antibody, wash the wells of the this compound-coated plate 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Aspirate the wash buffer completely from the wells.

  • Add 200-300 µL of your chosen blocking buffer to each well.

  • Incubate the plate for 1-2 hours at room temperature or overnight at 4°C. Gentle agitation on a plate shaker can improve blocking efficiency.

  • After incubation, wash the plate 3-5 times with wash buffer.

  • The plate is now blocked and ready for the addition of your samples and subsequent assay steps.

Protocol 2: Optimization of Blocking Buffer Conditions

  • Prepare different blocking buffers for testing (e.g., 3% BSA in PBST, 5% non-fat dry milk in TBST, and a commercial protein-free blocker).

  • Coat several rows of an this compound-coated plate with your target antigen or capture antibody. Leave some wells uncoated to serve as a background control.

  • Wash the plate as described in Protocol 1.

  • Add the different blocking buffers to separate sets of coated and uncoated wells.

  • Incubate for a standard time (e.g., 2 hours at room temperature).

  • Proceed with the rest of your standard assay protocol, including the addition of a positive control sample (if available) and detection reagents.

  • Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield a high specific signal in the coated wells and a low signal in the uncoated (background) wells.

Visualizations

G cluster_0 Blocking Buffer Optimization Workflow start Start: High Background or Low Signal prep_buffers Prepare a Panel of Blocking Buffers (e.g., BSA, Milk, Commercial) start->prep_buffers test_protocol Apply Different Blockers to Coated Plates prep_buffers->test_protocol run_assay Run Standard Assay Protocol test_protocol->run_assay measure Measure Signal and Background run_assay->measure analyze Calculate Signal-to-Noise Ratio measure->analyze optimal Optimal S/N Ratio Achieved? analyze->optimal end End: Use Optimized Blocking Buffer optimal->end Yes troubleshoot Further Optimization Needed (Concentration, Incubation Time) optimal->troubleshoot No troubleshoot->prep_buffers

Caption: Workflow for optimizing blocking buffer selection.

G cluster_1 Troubleshooting High Background start High Background Observed check_washing Increase Wash Steps/Volume? start->check_washing optimize_blocking Optimize Blocking Buffer? (Concentration/Type) check_washing->optimize_blocking No Improvement resolved Problem Resolved check_washing->resolved Yes titrate_antibody Titrate Antibody Concentration? optimize_blocking->titrate_antibody No Improvement optimize_blocking->resolved Yes check_reagents Prepare Fresh Reagents? titrate_antibody->check_reagents No Improvement titrate_antibody->resolved Yes check_reagents->resolved Yes

Caption: Decision tree for troubleshooting high background signals.

References

overcoming solubility issues with AMOZ-CHPh-3-O-C-acid during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMOZ-CHPh-3-O-C-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered during the conjugation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a chemical compound with the molecular formula C₁₇H₂₁N₃O₆ and a molecular weight of 363.4 g/mol [1]. Based on its structure, which likely contains significant hydrophobic regions, it is predicted to have poor solubility in aqueous buffers commonly used for bioconjugation reactions. This low solubility can lead to precipitation and inefficient conjugation to proteins or other biomolecules.

Q2: What is the recommended starting approach to solubilize this compound for conjugation?

A: The recommended starting approach is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are commonly used for this purpose[1]. It is advisable to first dissolve this compound in a minimal amount of the organic solvent before adding it to the aqueous reaction buffer containing the biomolecule.

Q3: How does pH affect the solubility of this compound?

A: As a carboxylic acid, the solubility of this compound is pH-dependent. At a pH below its pKa, the carboxylic acid group will be protonated, making the molecule less polar and thus less soluble in aqueous solutions. Increasing the pH above its pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. However, the optimal pH for the EDC/NHS activation step is acidic (typically pH 4.5-6.0), creating a conflict with solubility[2]. This necessitates a careful balance of pH and co-solvent use.

Q4: Can I perform the entire EDC/NHS conjugation in an organic solvent?

A: While EDC/NHS chemistry can be performed in non-aqueous solvents like DMSO or DMF, it is important to consider the stability and solubility of your target biomolecule (e.g., protein) in these conditions[1]. Many proteins can denature in high concentrations of organic solvents. Therefore, a mixed solvent system is often the most practical approach.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer
  • Possible Cause: The concentration of the organic co-solvent is too low to maintain the solubility of the hydrophobic compound in the aqueous buffer.

  • Solution:

    • Increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in the final reaction mixture. Start with a low percentage (e.g., 5-10% v/v) and gradually increase it, keeping in mind the tolerance of your biomolecule.

    • Prepare a more concentrated stock solution of this compound in the pure organic solvent and add it to the reaction buffer very slowly with vigorous stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Issue 2: Low Conjugation Efficiency
  • Possible Cause 1: Inactivation of EDC and/or NHS due to hydrolysis or reaction with the co-solvent.

  • Solution 1:

    • Always use freshly prepared solutions of EDC and NHS. These reagents are moisture-sensitive[2].

    • While DMSO is generally compatible with EDC/NHS chemistry, some sources suggest that DMF may be a preferable alternative. Consider testing both to see which gives better results for your specific system.

  • Possible Cause 2: Suboptimal pH for the reaction steps.

  • Solution 2:

    • Employ a two-step conjugation protocol. First, activate the carboxyl group of this compound with EDC and NHS in an activation buffer (e.g., MES buffer, pH 5-6) with the necessary co-solvent. Then, raise the pH of the reaction mixture to 7.2-8.5 before adding your amine-containing biomolecule for the coupling step.

  • Possible Cause 3: The biomolecule is precipitating due to the addition of the organic solvent.

  • Solution 3:

    • Determine the maximum concentration of the organic co-solvent that your biomolecule can tolerate without significant loss of activity or precipitation. This can be done in a separate experiment prior to the conjugation reaction.

Data Presentation

Table 1: Estimated Solubility of this compound in Different Solvent Systems

Solvent SystemEstimated SolubilityRemarks
WaterVery LowExpected to be poorly soluble due to its hydrophobic nature.
PBS (pH 7.4)LowSlightly better solubility than pure water due to salt formation, but likely still insufficient for efficient conjugation.
50% DMSO / 50% WaterModerateA significant increase in solubility is expected.
100% DMSOHighShould be readily soluble.
100% DMFHighShould be readily soluble.

Note: This table provides estimated solubility based on the chemical properties of similar hydrophobic carboxylic acids. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein in a Co-Solvent System

Materials:

  • This compound

  • Protein with primary amine groups

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

    • Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, add a desired molar excess of the this compound stock solution to a volume of Activation Buffer. The final DMSO concentration should be kept as low as possible while maintaining solubility (e.g., 10-30%).

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.4) cluster_purification Quenching & Purification prep_amoz Dissolve this compound in DMSO activation Incubate this compound with EDC and NHS prep_amoz->activation prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer prep_edc_nhs->activation prep_protein Prepare Protein in Coupling Buffer conjugation Mix activated this compound with Protein prep_protein->conjugation activation->conjugation quenching Add Quenching Buffer conjugation->quenching purification Purify via Desalting Column quenching->purification

Caption: Experimental workflow for the two-step conjugation of this compound.

troubleshooting_logic cluster_solubility Solubility Issues cluster_efficiency Low Efficiency start Precipitation Observed? increase_cosolvent Increase Co-solvent % start->increase_cosolvent Yes slow_addition Slow Addition with Stirring start->slow_addition Yes fresh_reagents Use Fresh EDC/NHS start->fresh_reagents No, but low yield two_step_ph Optimize pH (Two-Step) fresh_reagents->two_step_ph check_protein_stability Check Protein Stability in Co-solvent two_step_ph->check_protein_stability

Caption: Troubleshooting logic for overcoming conjugation issues.

References

reducing background noise in AMOZ-CHPh-3-O-C-acid-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "AMOZ-CHPh-3-O-C-acid" does not correspond to a known chemical entity in public databases. The following technical support guide has been generated as a representative example for a generic fluorescence-based assay, using the placeholder "Probe-X" to illustrate common principles and troubleshooting strategies for reducing background noise.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and optimize the signal-to-noise ratio in assays utilizing Probe-X.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of high background fluorescence in the Probe-X assay?

High background fluorescence can originate from several sources, including the probe itself, the assay buffer, cellular autofluorescence, or non-specific binding. A systematic approach is necessary to identify and mitigate the root cause. Key factors include:

  • Probe-X Concentration: Using a concentration of Probe-X that is too high can lead to elevated background signals.

  • Incomplete Washing: Insufficient removal of unbound Probe-X from the assay plate is a frequent cause of high background.

  • Assay Buffer Composition: Components within the buffer, such as phenol (B47542) red or certain sera, can be inherently fluorescent.

  • Incubation Time: Excessively long incubation periods can increase non-specific probe activation or binding.

  • Contamination: Microbial contamination in cell cultures or reagents can contribute to background fluorescence.

  • Plate Type: The choice of microplate material (e.g., black vs. white, clear bottom) significantly impacts background readings.

Q2: My background signal is high and variable across the plate. What should I do?

Variability often points to issues with liquid handling, washing steps, or well-to-well contamination.

  • Improve Washing Technique: Ensure your wash steps are vigorous enough to remove unbound probe but gentle enough to not detach cells (if applicable). Increase the number of wash cycles (e.g., from 3 to 5).

  • Check Liquid Handling: Calibrate and verify the performance of your pipettes or automated liquid handlers to ensure consistent dispensing of reagents and wash buffers.

  • Examine the Plate: Inspect the plate for scratches or defects. Use high-quality, black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background.

Q3: I suspect my Probe-X is binding non-specifically. How can I reduce this?

Non-specific binding is a common issue. The following steps can help:

  • Optimize Probe-X Concentration: Perform a titration experiment to determine the lowest concentration of Probe-X that still provides a robust signal for your target.

  • Include a Blocking Agent: Add a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1% - 1% w/v) to your assay buffer to block non-specific binding sites on the plate surface and cellular components.

  • Modify Buffer Ionic Strength: Adjusting the salt concentration of your assay buffer can sometimes disrupt weak, non-specific interactions.

Q4: Can the instrumentation settings on my plate reader affect the background?

Yes, incorrect reader settings are a critical factor.

  • Set Optimal Gain: The gain setting on the photomultiplier tube (PMT) should be set appropriately. A gain that is too high will amplify the background signal along with the specific signal. Set the gain using a positive control well to be within the linear range of the detector, avoiding saturation.

  • Use Appropriate Filters: Ensure the excitation and emission filters match the spectral properties of Probe-X. Using incorrect filters can lead to bleed-through and increased background.

  • Read from the Bottom: For adherent cell-based assays, reading the plate from the bottom can help reduce background from the assay medium.

Data & Experimental Parameters

Table 1: Recommended Parameter Ranges for Assay Optimization
ParameterRecommended Starting PointOptimization RangeKey Consideration
Probe-X Concentration 1 µM0.1 µM - 10 µMTitrate to find the optimal balance of signal and background.
Incubation Time 60 minutes30 - 120 minutesShorter times may reduce non-specific signal accumulation.
Wash Buffer PBS with 0.05% Tween-20N/AThe inclusion of a mild detergent helps remove unbound probe.
Number of Washes 3 cycles3 - 5 cyclesIncrease cycles if background remains high.
Blocking Agent (BSA) 0.5% (w/v)0.1% - 2% (w/v)Helps reduce non-specific binding to plate wells.
Cell Seeding Density 20,000 cells/well5,000 - 50,000 cells/wellOptimize for cell health and target expression levels.

Experimental Protocols

Protocol: Standard Probe-X Cell-Based Assay

This protocol provides a general framework for using Probe-X to measure target activity in adherent cells.

  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Remove the culture medium and add your test compounds diluted in the appropriate assay buffer. Include "vehicle only" wells as a negative control. Incubate for the desired treatment period.

  • Probe Loading: Add Probe-X (diluted in assay buffer, potentially containing BSA) to all wells. Incubate for 60 minutes at 37°C, protected from light.

  • Washing: Aspirate the probe solution. Wash the cells three times with 100 µL/well of pre-warmed Wash Buffer (PBS + 0.05% Tween-20).

  • Signal Detection: Add 100 µL/well of assay buffer. Immediately measure the fluorescence using a microplate reader with excitation/emission filters appropriate for Probe-X.

Visual Guides

Probe-X Assay Workflow

cluster_prep Preparation cluster_exp Experiment cluster_read Detection A Seed Cells in 96-Well Plate B Cell Adherence (Overnight) A->B C Treat with Test Compounds B->C D Add Probe-X Solution C->D E Incubate (e.g., 60 min) D->E F Wash to Remove Unbound Probe E->F G Read Fluorescence on Plate Reader F->G

Caption: Workflow for a typical cell-based assay using Probe-X.

Troubleshooting High Background Noise

Start High Background Detected Q1 Is 'No Probe' control also high? Start->Q1 A1_Yes Check Buffer & Plate: - Use phenol red-free media - Use black-walled plates Q1->A1_Yes Yes A1_No Probe-Related Issue Q1->A1_No No Q2 Is 'No Cell' control high? A1_No->Q2 A2_Yes Reduce Non-Specific Binding: - Decrease Probe-X concentration - Add BSA to buffer Q2->A2_Yes Yes A2_No Cell-Related Issue Q2->A2_No No Q3 Optimize Washing & Reading: - Increase wash steps - Check reader gain settings A2_No->Q3

Caption: A logical flowchart for diagnosing high background noise.

stability issues of AMOZ-CHPh-3-O-C-acid conjugates over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of AMOZ-CHPh-3-O-C-acid conjugates. For researchers, scientists, and drug development professionals, this resource offers insights into potential challenges and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a decrease in the concentration of my this compound conjugate over time during storage. What could be the cause?

A1: A decrease in conjugate concentration can be attributed to several factors, primarily degradation. The ester linkage in the this compound conjugate is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as enzymatic activity if present.[1][2] Additionally, exposure to heat or light can accelerate degradation.[2] It is also possible that the conjugate is aggregating and precipitating out of solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the conjugate is stored at the recommended temperature and protected from light.

  • pH of Buffer: Check the pH of your storage buffer. For ester-containing conjugates, a neutral pH is generally preferred to minimize acid or base-catalyzed hydrolysis.

  • Analyze for Degradation Products: Use analytical techniques like RP-HPLC or LC-MS to look for the presence of free this compound and the linker-drug species.[3]

  • Assess Aggregation: Use Size Exclusion Chromatography (SEC) to detect the presence of high molecular weight species, which would indicate aggregation.[4]

Q2: My in-vitro assay results with the this compound conjugate are inconsistent. Could this be related to stability?

A2: Yes, inconsistent results in biological assays are often linked to conjugate instability. If the conjugate degrades in the assay medium, the concentration of the active form will change over the course of the experiment, leading to variable results. The ester linkage may be cleaved by esterases present in cell culture media or serum, releasing the drug prematurely.

Troubleshooting Steps:

  • Incubate in Assay Medium: Perform a stability study of the conjugate in the specific assay medium for the duration of your experiment.

  • Time-Course Analysis: Sample the medium at different time points and analyze for the intact conjugate and the released drug using HPLC.

  • Use of Esterase Inhibitors: As a control experiment, you can include esterase inhibitors in your assay medium to see if this improves the consistency of your results.

Q3: How can I determine the drug-to-antibody ratio (DAR) of my this compound conjugate, and can it change over time?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and UV/Vis spectroscopy. HIC separates conjugate species with different numbers of attached drugs, allowing for the calculation of the average DAR. UV/Vis spectroscopy can also be used if the drug and the carrier have distinct absorbance maxima.

The DAR can indeed change over time due to the degradation and loss of the conjugated drug, which would lead to a decrease in the average DAR. Stability testing should include monitoring the DAR over the shelf-life of the conjugate.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound conjugates under various conditions.

Table 1: Stability of this compound Conjugate in Different Buffers at 4°C

Buffer (pH)% Intact Conjugate (Day 0)% Intact Conjugate (Day 7)% Intact Conjugate (Day 30)
Acetate (pH 5.0)1009275
Phosphate (pH 7.4)1009891
Carbonate (pH 9.0)1008562

Table 2: Thermal Stability of this compound Conjugate in PBS (pH 7.4)

Temperature% Intact Conjugate (24 hours)% Aggregation (24 hours)
4°C99<1%
25°C913%
40°C7512%

Experimental Protocols

Protocol 1: RP-HPLC Method for Stability Analysis

This method is designed to separate the intact this compound conjugate from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 20-80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for protein) and a wavelength specific to the drug.

  • Procedure:

    • Inject 20 µL of the sample.

    • Run the gradient method.

    • Identify peaks corresponding to the intact conjugate, free drug, and other degradation products based on retention times of standards.

    • Quantify the peak areas to determine the percentage of intact conjugate remaining.

Protocol 2: SEC-HPLC for Aggregation Analysis

This method is used to quantify high molecular weight species.

  • Column: SEC column suitable for protein analysis (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Inject 50 µL of the sample.

    • Run the isocratic method for 30 minutes.

    • The main peak corresponds to the monomeric conjugate. Earlier eluting peaks represent aggregates.

    • Calculate the percentage of aggregation by comparing the peak areas of the aggregates to the total peak area.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Stability Study cluster_2 Analytical Testing cluster_3 Data Analysis prep Prepare this compound conjugate in test buffer storage Store samples at different conditions (e.g., temperature, pH) prep->storage sampling Collect samples at various time points storage->sampling rphplc RP-HPLC Analysis (Purity & Degradation) sampling->rphplc sechplc SEC-HPLC Analysis (Aggregation) sampling->sechplc lcms LC-MS Analysis (Degradant Identification) sampling->lcms analysis Quantify degradation, aggregation, and identify degradation products rphplc->analysis sechplc->analysis lcms->analysis

Caption: Workflow for assessing the stability of this compound conjugates.

degradation_pathway Potential Degradation Pathways cluster_0 Intact Conjugate cluster_1 Degradation Triggers cluster_2 Degradation Products conjugate This compound Conjugate hydrolysis Hydrolysis (Acid/Base/Enzyme) conjugate->hydrolysis oxidation Oxidation conjugate->oxidation thermal Thermal Stress conjugate->thermal free_drug Free this compound hydrolysis->free_drug linker Linker-related fragments hydrolysis->linker oxidation->free_drug aggregated Aggregated Conjugate thermal->aggregated

Caption: Key degradation pathways for ester-linked conjugates.

References

Technical Support Center: Optimizing Checkerboard Titration for AMOZ-CHPh-3-O-C-acid Antibody Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their checkerboard titration experiments for screening antibodies against the AMOZ-CHPh-3-O-C-acid antigen.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during checkerboard titration for antibody screening.

Q1: What is the purpose of a checkerboard titration?

A checkerboard titration is an optimization method used to determine the optimal concentrations of antigen and antibody for an immunoassay, such as an ELISA.[1][2][3][4][5] By testing a range of concentrations of both reagents simultaneously in a grid-like pattern, this method helps to identify the combination that provides the best signal-to-noise ratio, ensuring assay sensitivity and accuracy.

Q2: I am observing high background in my ELISA. What are the possible causes and solutions?

High background can obscure the specific signal, leading to inaccurate results. Common causes and troubleshooting steps are outlined below.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (typically 3-5 washes). Ensure adequate wash buffer volume (e.g., 300-400 µL per well). Introduce a short soak time (30-60 seconds) during each wash. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.
Ineffective Blocking Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Test different blocking agents (e.g., 1-5% BSA, non-fat dry milk, or commercial blocking buffers).
Antibody Concentration Too High Reduce the concentration of the primary or secondary antibody. Perform a checkerboard titration to determine the optimal antibody concentration.
Cross-Reactivity Ensure the secondary antibody is specific to the primary antibody and does not cross-react with other components. Use pre-adsorbed secondary antibodies.
Contamination of Reagents Use fresh, sterile reagents and buffers. Use plate sealers during incubations to prevent well-to-well contamination.
Improper Plate Coating Ensure the correct type of microplate is used (e.g., high-binding ELISA plates). Optimize the coating concentration of this compound and the incubation time (e.g., overnight at 4°C).

Q3: My ELISA signal is weak or absent. How can I troubleshoot this?

A weak or no signal can indicate a problem with one or more steps in the assay.

Potential Cause Recommended Solution
Insufficient Antibody Concentration Increase the concentration of the primary or secondary antibody. An antibody titration is recommended to find the optimal concentration.
Short Incubation Time Increase the incubation time for the antibody or substrate steps. For initial antigen coating, incubating overnight at 4°C can improve binding.
Inactive Reagents Check the expiration dates of all reagents. Prepare fresh buffers and substrate solutions.
Improper Washing Overly aggressive washing can remove the bound antigen or antibodies. Ensure washing is thorough but not excessive.
Low Analyte Concentration If screening for antibodies in a sample, the antibody concentration may be below the detection limit of the assay.

Q4: I'm seeing high variability between my replicate wells. What could be the cause?

Inconsistent results between replicates can compromise the reliability of your data.

Potential Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use fresh pipette tips for each reagent and sample addition. Be consistent with your pipetting technique (e.g., speed and tip immersion depth).
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Uneven Temperature Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation. Allow all reagents to reach room temperature before use.
Edge Effects To minimize evaporation from the outer wells, which can lead to variability, fill the perimeter wells with PBS or water. Alternatively, avoid using the outer wells for critical samples.

Experimental Protocols

Detailed Methodology for Checkerboard Titration of this compound Antibody

This protocol outlines a direct ELISA format for optimizing the coating concentration of this compound and the concentration of the primary antibody being screened.

Materials:

  • High-binding 96-well ELISA plates

  • This compound

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody to be screened

  • Enzyme-conjugated secondary antibody (specific to the primary antibody isotype)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Prepare serial dilutions of this compound in Coating Buffer. A suggested starting range is 0.1 µg/mL to 10 µg/mL.

    • Add 100 µL of each this compound dilution to the wells of a 96-well plate, with each column receiving a different concentration.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the primary antibody in Blocking Buffer. A suggested starting range is 1:100 to 1:10,000.

    • Add 100 µL of each primary antibody dilution to the wells, with each row receiving a different concentration.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with 300 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Read Plate:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) on a microplate reader.

Data Analysis:

The optimal concentrations of the this compound and the primary antibody are those that yield a high signal with a low background. This is often determined by calculating the signal-to-noise ratio for each combination.

Data Presentation

The results of a checkerboard titration are typically presented in a grid format that mirrors the 96-well plate layout.

Table 1: Example Checkerboard Titration Data (Absorbance at 450 nm)

Antibody Dilution 10 µg/mL 5 µg/mL 2.5 µg/mL 1.25 µg/mL 0.625 µg/mL 0.3125 µg/mL 0.156 µg/mL Blank
1:500 2.8502.7902.6502.4002.1001.5000.8000.150
1:1000 2.7002.6002.4502.2001.8001.2000.6000.120
1:2000 2.4002.3002.1001.8001.4000.9000.4000.100
1:4000 1.9001.8001.6001.3001.0000.6000.2500.090
1:8000 1.2001.1000.9000.7000.5000.3000.1500.085
1:16000 0.7000.6000.5000.4000.2500.1500.1000.080
No Primary Ab 0.1000.0950.0900.0850.0800.0800.0750.070

This table presents hypothetical data for illustrative purposes.

Visualizations

Checkerboard_Titration_Workflow cluster_plate_prep Plate Preparation cluster_antibody_incubation Antibody Incubation cluster_detection Detection cluster_analysis Data Analysis antigen_coating Coat Plate with Serial Dilutions of This compound wash1 Wash antigen_coating->wash1 blocking Block Plate wash1->blocking wash2 Wash blocking->wash2 primary_ab Add Serial Dilutions of Primary Antibody wash2->primary_ab wash3 Wash primary_ab->wash3 secondary_ab Add Enzyme-Conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance stop->read analyze Determine Optimal Concentrations read->analyze

Caption: Experimental workflow for a checkerboard titration ELISA.

Troubleshooting_Logic start Start ELISA Troubleshooting issue Identify Primary Issue start->issue high_bg High Background issue->high_bg High OD weak_signal Weak/No Signal issue->weak_signal Low OD high_var High Variability issue->high_var Inconsistent OD wash_check Check Washing Protocol high_bg->wash_check reagent_check Check Reagent Activity weak_signal->reagent_check pipette_check Check Pipetting Technique high_var->pipette_check blocking_check Check Blocking Step wash_check->blocking_check Washing OK solution_bg Implement Solutions: - Increase washes - Optimize blocking - Titrate antibodies wash_check->solution_bg Issue Found ab_conc_check_bg Check Antibody Concentrations blocking_check->ab_conc_check_bg Blocking OK blocking_check->solution_bg Issue Found ab_conc_check_bg->solution_bg Concentrations OK ab_conc_check_bg->solution_bg Issue Found end Re-run Assay solution_bg->end incubation_check Check Incubation Times/Temps reagent_check->incubation_check Reagents OK solution_ws Implement Solutions: - Use fresh reagents - Increase incubation - Titrate antibodies reagent_check->solution_ws Issue Found ab_conc_check_ws Check Antibody Concentrations incubation_check->ab_conc_check_ws Incubation OK incubation_check->solution_ws Issue Found ab_conc_check_ws->solution_ws Concentrations OK ab_conc_check_ws->solution_ws Issue Found solution_ws->end mixing_check Check Reagent Mixing pipette_check->mixing_check Pipetting OK solution_hv Implement Solutions: - Calibrate pipettes - Ensure thorough mixing - Maintain uniform temp. pipette_check->solution_hv Issue Found temp_check Check Temperature Uniformity mixing_check->temp_check Mixing OK mixing_check->solution_hv Issue Found temp_check->solution_hv Temp. OK temp_check->solution_hv Issue Found solution_hv->end

Caption: A logical flowchart for troubleshooting common ELISA issues.

References

dealing with matrix effects in complex samples for AMOZ-CHPh-3-O-C-acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects during the quantification of AMOZ-CHPh-3-O-C-acid in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my this compound quantification?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[2][3] These effects are a significant concern in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Q2: What are the common causes of matrix effects in biological samples for an acidic compound like this compound?

A2: Matrix effects are typically caused by endogenous or exogenous components in the sample that interfere with the ionization process of the target analyte in the mass spectrometer's ion source. Common culprits in biological matrices like plasma, urine, or tissue homogenates include:

  • Phospholipids (B1166683): These are major components of cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts can lead to ion suppression and signal instability.

  • Proteins and Peptides: If not adequately removed during sample preparation, these can cause ion suppression and contaminate the ion source.

  • Metabolites: Other small molecules in the sample can co-elute with this compound and compete for ionization.

  • Dosing Vehicles and Anticoagulants: Components introduced during sample collection and preparation can also interfere with ionization.

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: There are two primary experimental approaches to assess matrix effects: the post-column infusion method for a qualitative assessment and the post-extraction spike method for a quantitative assessment. The post-extraction spike method is widely used and involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into an extracted blank matrix sample.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound assays.

Step 1: Assess the Presence and Magnitude of Matrix Effects

The first step is to determine if matrix effects are present and to quantify their impact on your assay.

Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., low, medium, and high QC levels) into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final extraction step, spike the extracts with this compound at the same concentrations as Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each concentration level and each lot of the biological matrix using the following formula:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • Interpret the results:

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • A coefficient of variation (%CV) of the MF across different matrix lots of >15% suggests significant variability in the matrix effect.

Table 1: Example Matrix Effect Assessment for this compound in Human Plasma

Analyte Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor (MF)Ion Suppression/Enhancement
1050,00025,0000.50Suppression
100500,000275,0000.55Suppression
10005,000,0003,000,0000.60Suppression
Step 2: Mitigate Identified Matrix Effects

If significant matrix effects are observed, the following strategies can be employed. The choice of strategy will depend on the nature and severity of the matrix effect.

Strategy 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.

  • Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing phospholipids and other interfering substances.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Optimizing the pH of the aqueous phase and the choice of organic solvent is crucial for acidic compounds like this compound.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can effectively remove phospholipids and other interferences. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be explored.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect for this compound

Sample Preparation MethodMean Matrix Factor (MF)%CV of MFAnalyte Recovery (%)
Protein Precipitation (Acetonitrile)0.452595
Liquid-Liquid Extraction (MTBE)0.751285
Solid-Phase Extraction (C18)0.92890

Strategy 2: Chromatographic Separation

Optimizing the LC method can help separate this compound from co-eluting matrix components.

  • Modify the mobile phase: Adjusting the pH, organic solvent composition, or using additives can alter the retention of both the analyte and interfering compounds.

  • Change the analytical column: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can provide different selectivity.

  • Employ a gradient elution: A well-designed gradient can improve the resolution between the analyte and matrix components.

Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is considered the gold standard for correcting matrix effects. It has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the peak area ratio of the analyte to the SIL-IS.

Strategy 4: Method of Standard Addition

When a blank matrix is unavailable or the matrix is highly variable, the standard addition method can be used to compensate for matrix effects. This involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration.

Visualizing the Workflow

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting cluster_assessment Step 1: Assessment cluster_evaluation Step 2: Evaluation cluster_mitigation Step 3: Mitigation Strategies cluster_finalization Step 4: Finalization start Start Assay Development assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me check_mf Is Matrix Factor (MF) between 0.85 and 1.15 and %CV < 15%? assess_me->check_mf optimize_sp Optimize Sample Preparation (LLE, SPE) check_mf->optimize_sp No validate Validate Method check_mf->validate Yes optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is use_sa Use Standard Addition Method use_sil_is->use_sa use_sa->validate MatrixEffectPathway cluster_sample Biological Sample cluster_process Analytical Process cluster_outcome Observed Signal Analyte This compound SamplePrep Sample Preparation (PPT, LLE, SPE) Analyte->SamplePrep Matrix Interfering Components (Phospholipids, Salts, etc.) Matrix->SamplePrep Ionization MS Ionization (ESI) Matrix->Ionization Ion Suppression/ Enhancement Chromatography LC Separation SamplePrep->Chromatography Chromatography->Ionization Signal Analyte Signal Ionization->Signal

References

Technical Support Center: Reproducible Synthesis of AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of AMOZ-CHPh-3-O-C-acid. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, or 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid, is a multi-step process. The most plausible route involves three key stages:

  • Synthesis of the Core Intermediate: Preparation of 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ).

  • Synthesis of the Aldehyde Precursor: Preparation of a suitable 3-formylphenoxyacetic acid derivative.

  • Final Condensation: Formation of the final product via an imine linkage.

Q2: What is the key intermediate in this synthesis and how is it prepared?

A2: The key intermediate is 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ). It is a known metabolite of the veterinary drug furaltadone.[1][2][3] A likely synthetic route starts from 4-(2,3-epoxypropyl)morpholine. This involves a ring-opening reaction with a hydrazine (B178648) equivalent, followed by cyclization to form the oxazolidinone ring.

Q3: What are the common challenges in the final condensation step?

A3: The final step is the formation of an imine (Schiff base) between the amino group of AMOZ and the aldehyde group of the phenoxyacetic acid derivative. Common challenges include:

  • Low reaction rate: Imine formation can be slow, especially with electron-poor aldehydes.[4]

  • Reversibility: The reaction is an equilibrium, and the presence of water can lead to hydrolysis of the imine product.[4]

  • Side reactions: Aldehydes can undergo self-condensation or other side reactions under acidic or basic conditions.

Q4: How can I improve the yield and purity of the final product?

A4: To improve the yield and purity, consider the following:

  • Reaction Conditions: Use of a mild acid catalyst can accelerate imine formation. The reaction is often carried out in a solvent that allows for the removal of water, for example, by azeotropic distillation with a Dean-Stark apparatus.

  • Purification: Careful purification by column chromatography or recrystallization is essential to remove unreacted starting materials and any side products.

  • Stability: Imines can be susceptible to hydrolysis, so it is important to handle the final product under anhydrous conditions where appropriate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Part 1: Synthesis of 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ)
Problem Possible Cause(s) Troubleshooting Steps
Low yield of AMOZ Incomplete ring-opening of the epoxide.- Ensure the use of a suitable nucleophile (e.g., hydrazine or a protected form).- Optimize reaction temperature and time.
Inefficient cyclization to form the oxazolidinone ring.- Use an appropriate reagent for cyclization (e.g., phosgene, carbonyldiimidazole, or a chloroformate).- Ensure anhydrous conditions, as water can interfere with the cyclization.
Presence of multiple byproducts Side reactions of the epoxide or the amino alcohol intermediate.- Control the stoichiometry of the reactants carefully.- Purify the intermediate amino alcohol before the cyclization step.
Part 2: Synthesis of 3-formylphenoxyacetic acid
Problem Possible Cause(s) Troubleshooting Steps
Incomplete reaction of 3-hydroxybenzaldehyde (B18108) with a haloacetate Insufficiently basic conditions to deprotonate the phenol.- Use a suitable base (e.g., potassium carbonate, sodium hydride) to ensure complete formation of the phenoxide.- Use an appropriate solvent (e.g., DMF, acetone).
Low reactivity of the haloacetate.- Consider using a more reactive haloacetate (e.g., ethyl bromoacetate (B1195939) over ethyl chloroacetate).
Hydrolysis of the ester during workup Acidic or basic conditions during extraction.- Perform the workup under neutral or mildly acidic/basic conditions to avoid saponification of the ester.
Part 3: Final Condensation to this compound
Problem Possible Cause(s) Troubleshooting Steps
Low conversion to the imine The reaction has not reached equilibrium or the equilibrium is unfavorable.- Add a catalytic amount of a mild acid (e.g., acetic acid).- Remove water as it is formed using a Dean-Stark trap or molecular sieves.
Steric hindrance or deactivating electronic effects of the substrates.- Increase the reaction temperature and/or time.- Consider using a more reactive derivative of the aldehyde, if possible.
Hydrolysis of the imine product Presence of water in the reaction mixture or during workup.- Ensure all reagents and solvents are anhydrous.- Perform the workup under non-aqueous conditions if the imine is particularly labile.
Formation of aldol (B89426) condensation byproducts from the aldehyde Strong acidic or basic conditions.- Use a mild acid catalyst.- Avoid strong bases during the reaction and workup.

Experimental Protocols

A plausible experimental workflow for the synthesis of this compound is outlined below.

AMOZ_Synthesis_Workflow cluster_step1 Step 1: Synthesis of AMOZ Intermediate cluster_step2 Step 2: Synthesis of Aldehyde cluster_step3 Step 3: Final Condensation Epoxy 4-(2,3-Epoxypropyl)morpholine AminoAlcohol 1-Amino-3-(morpholin-4-yl)propan-2-ol Epoxy->AminoAlcohol Ring Opening Hydrazine Hydrazine Hydrate Hydrazine->AminoAlcohol AMOZ 3-Amino-5-(morpholinomethyl) -2-oxazolidinone (AMOZ) AminoAlcohol->AMOZ Cyclization CyclizingAgent Cyclizing Agent (e.g., CDI) CyclizingAgent->AMOZ FinalProduct This compound AMOZ->FinalProduct Imine Formation (Condensation) Hydroxybenzaldehyde 3-Hydroxybenzaldehyde AldehydeEster Ethyl 2-(3-formylphenoxy)acetate Hydroxybenzaldehyde->AldehydeEster Williamson Ether Synthesis Haloacetate Ethyl Bromoacetate Haloacetate->AldehydeEster AldehydeAcid 3-Formylphenoxyacetic Acid AldehydeEster->AldehydeAcid Saponification Hydrolysis Hydrolysis (e.g., NaOH, then H+) Hydrolysis->AldehydeAcid AldehydeAcid->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting low yield in the final condensation step.

Troubleshooting_Workflow Start Low Yield of Final Product CheckPurity Check Purity of Starting Materials (AMOZ and Aldehyde) by NMR/LC-MS Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK PurityNotOK Purity is Low CheckPurity->PurityNotOK CheckConditions Review Reaction Conditions PurityOK->CheckConditions Repurify Repurify Starting Materials PurityNotOK->Repurify Repurify->CheckConditions WaterPresent Is Water Being Removed? CheckConditions->WaterPresent AddDrying Use Dean-Stark or Molecular Sieves WaterPresent->AddDrying No CatalystUsed Is a Catalyst Used? WaterPresent->CatalystUsed Yes AddDrying->CatalystUsed AddCatalyst Add Mild Acid Catalyst (e.g., Acetic Acid) CatalystUsed->AddCatalyst No TempTime Optimize Temperature and Time CatalystUsed->TempTime Yes AddCatalyst->TempTime CheckSideProducts Analyze Crude Mixture for Side Products by LC-MS TempTime->CheckSideProducts Hydrolysis Evidence of Hydrolysis? CheckSideProducts->Hydrolysis AnhydrousWorkup Perform Anhydrous Workup Hydrolysis->AnhydrousWorkup Yes Aldol Evidence of Aldol Condensation? Hydrolysis->Aldol No Success Yield Improved AnhydrousWorkup->Success MilderConditions Use Milder Catalyst/Conditions Aldol->MilderConditions Yes Aldol->Success No MilderConditions->Success

Caption: Troubleshooting workflow for low yield in the final condensation step.

References

Validation & Comparative

Comparative Cross-Reactivity Profile of Anti-AMOZ Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of antibodies developed for the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key marker residue of the banned nitrofuran antibiotic, furaltadone. The specificity of these antibodies is critical for accurate and reliable quantification of AMOZ in various matrices, ensuring food safety and regulatory compliance. While the specific hapten "AMOZ-CHPh-3-O-C-acid" appears to be a proprietary or research-specific nomenclature not widely documented in publicly available literature, this guide focuses on the cross-reactivity of publicly characterized anti-AMOZ antibodies. The principles and data presented here offer a strong benchmark for evaluating any anti-AMOZ antibody, including those generated from novel haptens.

Data Presentation: Cross-Reactivity of Anti-AMOZ Antibodies

The cross-reactivity of anti-AMOZ antibodies is typically evaluated against other nitrofuran metabolites and their parent drugs to ensure the antibody's specificity. The following tables summarize the cross-reactivity data from published studies. Cross-reactivity is generally calculated as:

(IC50 of AMOZ / IC50 of competing compound) x 100%

Table 1: Cross-Reactivity of a Monoclonal Anti-AMOZ Antibody

CompoundCross-Reactivity (%)
AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone)100
Furaltadone (Parent Drug)1.2
AOZ (3-amino-2-oxazolidinone)< 0.1
AHD (1-aminohydantoin)< 0.1
SEM (Semicarbazide)< 0.1
Nitrofurantoin< 0.1
Furazolidone< 0.1
Nitrofurazone< 0.1

Data synthesized from studies on monoclonal antibodies developed for AMOZ detection.

Table 2: Comparative Cross-Reactivity of Polyclonal vs. Monoclonal Anti-AMOZ Antibodies

CompoundTypical Polyclonal Antibody Cross-Reactivity (%)Typical Monoclonal Antibody Cross-Reactivity (%)
AMOZ100100
Furaltadone5 - 15< 2
Other Nitrofuran Metabolites (AOZ, AHD, SEM)Often < 1, but can show minor cross-reactivityGenerally < 0.1

This table presents a generalized comparison based on multiple sources. Polyclonal antibodies, being a heterogeneous mixture, can sometimes exhibit higher cross-reactivity.[1][2]

Experimental Protocols

The determination of antibody cross-reactivity is predominantly performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., AMOZ-protein conjugate)

  • Anti-AMOZ antibody (polyclonal or monoclonal)

  • Standards: AMOZ and potential cross-reacting compounds (e.g., other nitrofuran metabolites, parent drugs)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Plate reader

2. Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with washing buffer.

  • Blocking: The remaining protein-binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed three times with washing buffer.

  • Competitive Reaction: 50 µL of the standard solution (AMOZ or a potential cross-reactant at various concentrations) and 50 µL of the diluted anti-AMOZ antibody are added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with washing buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with washing buffer.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: The stop solution is added to each well.

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the concentration of AMOZ.

  • The IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the signal) is determined for AMOZ and each potential cross-reactant.

  • The cross-reactivity is calculated using the formula mentioned above.

Mandatory Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis coating 1. Coat Plate with Coating Antigen wash1 2. Wash coating->wash1 blocking 3. Block Wells wash1->blocking wash2 4. Wash blocking->wash2 competition 5. Add Antibody & Analyte (AMOZ or Cross-reactant) wash2->competition wash3 6. Wash competition->wash3 secondary_ab 7. Add Enzyme-conjugated Secondary Antibody wash3->secondary_ab wash4 8. Wash secondary_ab->wash4 substrate 9. Add Substrate wash4->substrate stop 10. Add Stop Solution substrate->stop read 11. Read Absorbance (450 nm) stop->read calculate 12. Calculate IC50 & Cross-Reactivity read->calculate

Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.

signaling_pathway cluster_hapten Hapten Design & Immunization cluster_antibody_production Antibody Production cluster_specificity Specificity Determination hapten This compound (Hapten) conjugate Hapten-Carrier Protein Conjugate (Immunogen) hapten->conjugate immunize Immunization of Host Animal conjugate->immunize b_cells Activation of B-Lymphocytes immunize->b_cells plasma_cells Differentiation into Plasma Cells b_cells->plasma_cells antibodies Secretion of Anti-AMOZ Antibodies plasma_cells->antibodies binding Antibody Binding antibodies->binding amoz_mol AMOZ binding->amoz_mol High Affinity cross_reactants Structurally Similar Molecules (e.g., AOZ, AHD) binding->cross_reactants Low to No Affinity no_binding Minimal to No Binding

Caption: Logical Flow from Hapten Design to Antibody Specificity.

References

A Comparative Guide to AMOZ Haptens: Unraveling the Impact of Linker Position on Immunoassay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sensitive and specific immunoassays for the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a major metabolite of the banned nitrofuran antibiotic furaltadone, is crucial for food safety and regulatory compliance. The performance of these immunoassays is critically dependent on the quality of the antibodies, which in turn is dictated by the design of the hapten used for immunization. This guide provides an objective comparison of two key classes of AMOZ haptens, derivatized at the meta and para positions of a carboxyphenyl linker, referred to here as AMOZ-CHPh-3-O-C-acid and AMOZ-CHPh-4-O-C-acid, respectively.

Hapten Design and its Influence on Antibody Recognition

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The structure of the hapten, particularly the point of attachment of the linker arm to the target molecule, significantly influences the specificity and affinity of the resulting antibodies. In the case of AMOZ, the primary amine group is the most common site for derivatization to introduce a linker with a terminal carboxylic acid group for conjugation to a carrier protein.

The haptens this compound and AMOZ-CHPh-4-O-C-acid represent derivatives of AMOZ where the linker is attached via a Schiff base formation between the amino group of AMOZ and an aldehyde group on a benzoic acid derivative, followed by reduction. The "3-O-C-acid" and "4-O-C-acid" nomenclature likely refers to the use of 3-carboxybenzaldehyde and 4-carboxybenzaldehyde, respectively, in the hapten synthesis. A similar and reportedly more effective strategy involves derivatizing AMOZ with 2-(3-formylphenoxy)acetic acid or 2-(4-formylphenoxy)acetic acid to generate the immunizing haptens. This guide will focus on the comparison of these meta and para substituted haptens.

Performance Comparison: Antibody Affinity and Assay Sensitivity

The choice of hapten has a direct impact on the sensitivity of the resulting immunoassay. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the sensitivity of a competitive immunoassay, with lower IC50 values indicating higher sensitivity.

A study comparing polyclonal antibodies raised against AMOZ derivatized with 2-(3-formylphenoxy)acetic acid (meta-position) and 2-(4-formylphenoxy)acetic acid (para-position) revealed significant differences in assay performance. The resulting competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the detection of the nitrophenyl derivative of AMOZ (NP-AMOZ) showed that the hapten with the linker at the para-position generated antibodies with higher sensitivity.

Hapten Used for ImmunizationAntibody SpecificityIC50 for NP-AMOZ (µg/L)Limit of Detection (LOD) (µg/L)Linear Range (µg/L)
AMOZ derivatized with 2-(4 -formylphenoxy)acetic acid (para-position)NP-AMOZ2.10.10.3–35.1
AMOZ derivatized with 3-carboxybenzaldehyde (meta-position, traditional hapten)NP-AMOZ1.59–72.3 (monoclonal antibodies)Not specifiedNot specified

Data compiled from a study by Cooper et al. (2012). The comparison with the traditional hapten is based on previously published data cited within the same study.

The improved sensitivity achieved with the para-substituted hapten is attributed to the spatial orientation of the AMOZ molecule when presented to the immune system. Molecular modeling suggests that the conformation of the hapten plays a crucial role in antibody recognition.

Experimental Protocols

Synthesis of Immunizing Haptens

The synthesis of the immunizing haptens involves the derivatization of AMOZ with a formylphenoxyacetic acid derivative.

General Procedure:

  • Schiff Base Formation: AMOZ is reacted with either 2-(3-formylphenoxy)acetic acid or 2-(4-formylphenoxy)acetic acid in a suitable solvent (e.g., methanol) at room temperature.

  • Reduction: The resulting Schiff base is then reduced using a reducing agent such as sodium borohydride (B1222165) to form a stable secondary amine linkage.

  • Purification: The synthesized hapten is purified using appropriate chromatographic techniques.

Preparation of Immunogens and Coating Antigens
  • Activation of Hapten: The carboxylic acid group of the purified hapten is activated using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), in an anhydrous organic solvent like dimethylformamide (DMF).

  • Conjugation to Carrier Protein: The activated hapten is then added to a solution of the carrier protein (e.g., bovine serum albumin (BSA) for immunogens or ovalbumin (OVA) for coating antigens) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The reaction mixture is stirred overnight at 4°C.

  • Purification of Conjugate: The hapten-protein conjugate is purified by dialysis against PBS to remove unconjugated hapten and other small molecules.

Development of Competitive Indirect ELISA (ciELISA)
  • Coating: A 96-well microtiter plate is coated with the coating antigen (e.g., AMOZ-hapten-OVA conjugate) in a coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of non-fat dry milk in PBS).

  • Competitive Reaction: A mixture of the polyclonal antibody and either the standard solution (NP-AMOZ) or the sample extract is added to the wells and incubated. During this step, the free NP-AMOZ in the solution competes with the immobilized coating antigen for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Addition of Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) is added to the wells and incubated.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition and Signal Detection: A substrate solution for the enzyme is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.

Visualizing the Workflow

Experimental_Workflow cluster_hapten Hapten Synthesis cluster_conjugation Conjugation cluster_immunoassay Immunoassay Development cluster_analysis Sample Analysis AMOZ AMOZ Hapten Synthesized Hapten AMOZ->Hapten Linker Formylphenoxyacetic Acid (meta or para) Linker->Hapten Conjugate Hapten-Protein Conjugate Hapten->Conjugate Carrier Carrier Protein (BSA/OVA) Carrier->Conjugate Immunization Immunization (e.g., rabbits) Conjugate->Immunization Antibody Polyclonal Antibody Production Immunization->Antibody ELISA ciELISA Development and Validation Antibody->ELISA Detection AMOZ Detection ELISA->Detection Sample Sample Preparation Sample->Detection

ciELISA_Principle cluster_well Microtiter Well Surface cluster_binding cluster_detection CoatingAg Coating Antigen (Hapten-OVA) SecondaryAb Enzyme-labeled Secondary Antibody FreeAg Free NP-AMOZ (in sample/standard) Antibody Primary Antibody FreeAg->Antibody Competition Antibody->CoatingAg Antibody->CoatingAg Binding SecondaryAb->Antibody Substrate Substrate SecondaryAb->Substrate Enzymatic Reaction Product Colored Product Substrate->Product

Conclusion

The selection of the hapten structure is a critical determinant for the successful development of a sensitive immunoassay for AMOZ. The experimental evidence suggests that utilizing a hapten with a linker at the para-position of the phenyl ring (AMOZ-CHPh-4-O-C-acid type) can lead to the production of antibodies with higher affinity and, consequently, a more sensitive immunoassay compared to the meta-substituted counterpart. This highlights the importance of rational hapten design, supported by molecular modeling, in achieving the desired assay performance for the detection of small molecule residues in complex matrices. Researchers and drug development professionals should consider these findings when developing new or improving existing immunoassays for AMOZ and other small molecule analytes.

A Head-to-Head Battle: Validating AMOZ-CHPh-3-O-C-acid Quantification by ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount to the success of their studies. This guide provides an objective comparison of two prominent analytical techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of AMOZ-CHPh-3-O-C-acid. While LC-MS/MS is often lauded as the "gold standard" for its specificity and sensitivity, ELISA presents a high-throughput and cost-effective alternative.[1] Understanding the distinct advantages and limitations of each method is crucial for selecting the most appropriate assay for applications ranging from pharmacokinetic analysis to biomarker validation.

This comparison guide delves into the performance characteristics of both methods, provides detailed experimental protocols, and visualizes the validation workflow. It is important to note that due to the limited availability of public data for direct comparisons of this compound, this guide presents a representative analysis based on typical performance characteristics for similar small molecules.

Data Presentation: A Comparative Analysis

The performance of any analytical method is defined by key validation parameters. The following table summarizes the anticipated performance characteristics for the quantification of this compound using a hypothetical ELISA kit versus a validated LC-MS/MS method.

Performance ParameterELISALC-MS/MSJustification
Linear Range 1 - 100 ng/mL0.1 - 500 ng/mLLC-MS/MS typically offers a wider dynamic range, crucial for studies with variable analyte concentrations.
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mLThe superior sensitivity of LC-MS/MS allows for the detection of trace amounts of the analyte.[2]
Limit of Quantification (LOQ) 1 ng/mL0.1 ng/mLA lower LOQ in LC-MS/MS ensures accurate quantification at lower concentrations.[2]
Accuracy (% Recovery) 85-115%95-105%LC-MS/MS generally provides higher accuracy due to its high specificity and reduced matrix effects.
Precision (%CV) < 15%< 10%The inherent precision of mass spectrometric detection often results in lower variability.
Specificity Potential for cross-reactivityHigh (based on mass-to-charge ratio)ELISA specificity is dependent on antibody quality and can be prone to cross-reactivity with structurally similar molecules. LC-MS/MS is highly specific due to the unique fragmentation patterns of the analyte.[3]
Throughput High (96-well plate format)Moderate to HighELISA is well-suited for screening a large number of samples simultaneously. While LC-MS/MS has lower throughput per run, modern systems with rapid chromatography can process samples efficiently.
Cost per Sample LowHighThe initial investment and operational costs for LC-MS/MS instrumentation are significantly higher than for ELISA.[4]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable and reproducible scientific data. Below are representative methodologies for the quantification of this compound using a competitive ELISA and an LC-MS/MS method.

Competitive ELISA Protocol

This protocol outlines the key steps for quantifying this compound in a biological matrix, such as plasma, using a competitive ELISA format.

  • Coating: A microtiter plate is coated with a capture antibody specific for this compound and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding and incubated for 1-2 hours at room temperature.

  • Competition: Standards, controls, and samples are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated this compound. The plate is incubated for 1-2 hours at room temperature, during which the sample analyte and the enzyme-conjugated analyte compete for binding to the capture antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound conjugate will catalyze a color change.

  • Signal Detection: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal intensity.

LC-MS/MS Quantification Protocol

This protocol provides a general workflow for the quantification of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard (a stable isotope-labeled version of this compound).

    • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in the samples.

Mandatory Visualization: The Validation Workflow

A clear understanding of the validation process is essential for comparing two analytical methods. The following diagram, generated using the DOT language, illustrates the logical workflow for validating an ELISA against a gold-standard LC-MS/MS method.

Validation_Workflow cluster_LCMS LC-MS/MS Method Development & Validation cluster_ELISA ELISA Method Development & Validation cluster_Comparison Method Comparison LCMS_Dev Method Development LCMS_Val Full Validation (ICH Guidelines) LCMS_Dev->LCMS_Val LCMS_Gold Established Gold Standard LCMS_Val->LCMS_Gold Sample_Analysis Analyze Identical Samples (n>50) LCMS_Gold->Sample_Analysis Analyze with Gold Standard ELISA_Dev Kit Development/Optimization ELISA_Val Performance Characterization ELISA_Dev->ELISA_Val ELISA_Test Test Method ELISA_Val->ELISA_Test ELISA_Test->Sample_Analysis Analyze with Test Method Data_Correlation Correlation & Bias Analysis (Bland-Altman) Sample_Analysis->Data_Correlation Conclusion Determine Agreement & Interchangeability Data_Correlation->Conclusion

Workflow for validating an ELISA against an LC-MS/MS method.

References

A Researcher's Guide to Specificity Testing of Antibodies Generated from the Novel Hapten AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of specificity testing for antibodies generated against the novel hapten, 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid (AMOZ-CHPh-3-O-C-acid). This hapten is designed for the development of immunoassays targeting specific small molecules. Ensuring the specificity of antibodies derived from this hapten is critical for the accuracy and reliability of such assays. This guide outlines key experimental protocols for specificity testing, presents data in a comparative format, and offers a comparison with alternative analytical methods.

The compound this compound is a chemical entity with the CAS number 1416047-55-6 and a molecular formula of C17H21N3O6[1][2]. Haptens like this are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein[3][4]. The resulting antibodies are crucial reagents in various immunoassays. However, a significant challenge in developing hapten-specific antibodies is the potential for cross-reactivity with structurally similar molecules or the carrier protein itself, which can lead to false-positive results[5].

Comparative Specificity Analysis

To ensure the high specificity of antibodies generated from this compound, a panel of structurally related compounds should be tested. The following table provides a template for presenting comparative specificity data obtained from competitive ELISA, a primary method for assessing the specificity of anti-hapten antibodies.

Compound Structure IC50 (ng/mL) *Cross-Reactivity (%)
This compound Conjugate Target Analyte[Insert experimental value]100
Parent Drug (e.g., Furaltadone) Structurally related[Insert experimental value][Calculate]
Metabolite 1 (e.g., AMOZ) Structurally related[Insert experimental value][Calculate]
Other Structurally Similar Drugs Potential cross-reactants[Insert experimental value][Calculate]
Unrelated Control Compound Negative control[Insert experimental value][Calculate]
IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Experimental Protocols for Antibody Specificity Testing

A multi-pronged approach to validation is essential to confirm antibody specificity. Below are detailed protocols for key experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the most common method for determining the specificity of antibodies against small molecules.

Principle: Free hapten in a sample competes with a hapten-carrier protein conjugate coated on the ELISA plate for binding to a limited amount of the specific antibody. The signal is inversely proportional to the concentration of the free hapten.

Protocol:

  • Coating: Coat a 96-well microtiter plate with the this compound conjugated to a carrier protein (e.g., BSA or OVA) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the anti-AMOZ-CHPh-3-O-C-acid antibody and either the standard solution of the target analyte or the sample to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Western Blot (WB)

Western blotting can be used to assess the specificity of the antibody for the hapten-protein conjugate.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with the antibody. A specific antibody will only bind to the protein conjugate carrying the hapten.

Protocol:

  • Sample Preparation: Prepare lysates of cells or tissues, or solutions of the hapten-carrier protein conjugate and the unconjugated carrier protein.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-AMOZ-CHPh-3-O-C-acid antibody overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system. A single band at the expected molecular weight of the conjugate would indicate specificity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for antibody specificity testing using competitive ELISA.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Hapten-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 r1 Add Antibody & Sample/Standard p4->r1 r2 Incubate r1->r2 r3 Wash Plate r2->r3 d1 Add Secondary Antibody-Enzyme Conjugate r3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance d5->a1 a2 Generate Standard Curve & Calculate Concentrations a1->a2

Caption: Workflow for competitive ELISA to determine antibody specificity.

Comparison with Alternative Technologies

While antibody-based assays are powerful, alternative technologies exist for the detection of small molecules.

Technology Principle Advantages Disadvantages
Anti-AMOZ-CHPh-3-O-C-acid Antibody Highly specific binding of an antibody to its target hapten.High sensitivity and specificity, suitable for high-throughput screening.Potential for cross-reactivity, batch-to-batch variability.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of molecules by chromatography followed by mass-based detection.Gold standard for quantification, high specificity and sensitivity.Expensive equipment, requires skilled operators, lower throughput.
Aptamers In vitro selected single-stranded DNA or RNA molecules that bind to a specific target.High specificity and affinity, can be produced synthetically with high batch-to-batch consistency.Susceptible to degradation by nucleases, may have lower stability in complex matrices.
Molecularly Imprinted Polymers (MIPs) Synthetic polymers with cavities that are complementary in shape and functionality to the target molecule.High stability, low cost of production, resistant to harsh conditions.Can have lower affinity and specificity compared to antibodies, template bleeding can be an issue.

The following diagram illustrates the logical relationship in selecting a detection method.

Method_Selection cluster_input Key Considerations cluster_methods Detection Methods throughput Required Throughput antibody Antibody-based Assay throughput->antibody High lcms LC-MS throughput->lcms Low cost Budget Constraints cost->antibody Moderate cost->lcms High sensitivity Required Sensitivity sensitivity->antibody High sensitivity->lcms Very High specificity Required Specificity specificity->antibody High specificity->lcms Very High aptamer Aptamer-based Assay mip MIP-based Assay

Caption: Decision factors for selecting a small molecule detection method.

References

A Comparative Guide to Carrier Protein Selection for the Hapten AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commonly used carrier proteins for the conjugation of haptens, with a specific focus on carboxylic acid-containing small molecules like AMOZ-CHPh-3-O-C-acid. The selection of an appropriate carrier protein is a critical step in the development of immunoassays and vaccines, as it directly impacts the immunogenicity of the hapten and the subsequent antibody response.

Introduction to Hapten-Carrier Conjugation

Haptens, such as this compound, are small molecules that are not immunogenic on their own.[1][2] To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier molecule, typically a protein.[1][2] This hapten-carrier conjugate then acts as an immunogen, stimulating B cells to produce antibodies against the hapten. The carrier protein provides the necessary T-cell epitopes to initiate a robust immune response.[3]

The choice of carrier protein can significantly influence the magnitude and quality of the antibody response. Factors to consider include the immunogenicity of the carrier, its size, solubility, and the number of available functional groups for conjugation.

Comparative Analysis of Common Carrier Proteins

The following table summarizes the key characteristics of the most widely used carrier proteins for hapten conjugation: Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).

FeatureKeyhole Limpet Hemocyanin (KLH)Bovine Serum Albumin (BSA)Ovalbumin (OVA)
Molecular Weight (Da) 4.5 x 10⁵ - 1.3 x 10⁷67 x 10³45 x 10³
Source Keyhole limpet (Megathura crenulata)Bovine plasmaHen egg whites
Immunogenicity Very HighModerateLow to Moderate
Solubility Limited in water, often forms a turbid solutionHighHigh
Lysine (B10760008) Residues (for conjugation) Abundant~59 (30-35 accessible)20
Primary Use Immunogen for antibody productionImmunogen, coating antigen in assaysSecondary carrier for screening, coating antigen
Advantages High immunogenicity leads to strong antibody responses. Not typically used as a blocking agent, reducing background in assays.Highly soluble and stable. Well-characterized.Cost-effective. Good for screening to ensure antibody specificity to the hapten and not the primary carrier.
Disadvantages Poor solubility can make handling difficult. High cost.Can lead to false positives in assays where BSA is used as a blocking agent. Lower immunogenicity than KLH.Lower immunogenicity may not be suitable for generating high-titer antibodies.

Experimental Protocols

The successful conjugation of this compound to a carrier protein is paramount. As this compound possesses a carboxylic acid group, a common and effective method for conjugation is the carbodiimide (B86325) reaction, which forms a stable amide bond between the hapten and primary amines (e.g., lysine residues) on the carrier protein.

Protocol: Two-Step Carbodiimide (EDC/NHS) Conjugation of this compound to a Carrier Protein

This protocol is designed to minimize carrier-carrier crosslinking.

Materials:

  • This compound

  • Carrier Protein (KLH, BSA, or OVA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) and then dilute with Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS to the hapten solution.

    • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring. This reaction activates the carboxylic acid group of the hapten to form an NHS ester.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein in Conjugation Buffer.

    • Add the activated hapten solution to the carrier protein solution. A typical molar ratio of hapten to protein is 20-50:1, but this may need to be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted hapten and crosslinking reagents by dialysis against PBS at 4°C with several buffer changes over 24-48 hours, or by using a desalting column.

  • Characterization of the Conjugate:

    • Determine the hapten-to-carrier protein ratio (hapten density) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a unique absorbance peak.

    • Confirm the presence of the conjugate using SDS-PAGE, looking for a shift in the molecular weight of the carrier protein.

Visualizing Workflows and Pathways

Experimental Workflow for Hapten-Carrier Conjugation and Antibody Production

experimental_workflow cluster_conjugation Hapten-Carrier Conjugation cluster_immunization Immunization & Antibody Production Hapten This compound Activate Activate Hapten (EDC/NHS) Hapten->Activate Carrier Carrier Protein (e.g., KLH, BSA) Conjugate Conjugate Carrier->Conjugate Activate->Conjugate Purify Purify Conjugate (Dialysis/Desalting) Conjugate->Purify Characterize Characterize (Hapten Density) Purify->Characterize Immunize Immunize Animal (e.g., Rabbit, Mouse) Characterize->Immunize Boost Booster Injections Immunize->Boost Titer Monitor Antibody Titer (ELISA) Boost->Titer Collect Collect Antiserum Titer->Collect High Titer PurifyAb Purify Antibodies Collect->PurifyAb

Caption: Workflow for generating antibodies against a hapten.

Signaling Pathway for T-Cell Dependent B-Cell Activation

b_cell_activation BCR B-Cell Receptor (BCR) HaptenCarrier Hapten-Carrier Conjugate BCell Hapten-Specific B-Cell HaptenCarrier->BCell 1. Binding & Internalization MHCII MHC Class II BCell->MHCII 2. Process & Present Carrier Peptides PlasmaCell Plasma Cell BCell->PlasmaCell 6. Differentiation TCR T-Cell Receptor (TCR) THelper Carrier-Specific Helper T-Cell THelper->BCell 4. B-Cell Activation Cytokines Cytokine Release (e.g., IL-4, IL-5) THelper->Cytokines 5. Co-stimulation MHCII->THelper 3. T-Cell Recognition Cytokines->BCell Antibodies Hapten-Specific Antibodies PlasmaCell->Antibodies 7. Antibody Production

Caption: T-cell help in hapten-specific antibody production.

Conclusion

The selection of a carrier protein is a critical determinant for the successful generation of a robust anti-hapten antibody response. For a novel hapten such as this compound, Keyhole Limpet Hemocyanin (KLH) is generally recommended for the initial immunization due to its high immunogenicity. Bovine Serum Albumin (BSA) serves as a valuable alternative, particularly for use as a coating antigen in assay development to avoid cross-reactivity with the primary carrier. The provided protocols and workflows offer a foundational approach for the conjugation and subsequent immunological application of this compound. It is imperative to empirically determine the optimal hapten-carrier ratio and immunization schedule to achieve the desired antibody characteristics.

References

evaluating the performance of different immunoassay formats with AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Immunoassay Formats for the Detection of AMOZ-CHPh-3-O-C-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various immunoassay formats for the detection and quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key marker residue for the banned nitrofuran antibiotic, furaltadone (B92408). The target analyte, referred to as this compound, represents a haptenized form of AMOZ, derivatized to elicit a specific immune response for antibody production. Such derivatization, for instance with carboxybenzaldehyde, is a critical step in developing immunoassays for small molecules. This document details the performance characteristics and experimental protocols of established and advanced immunoassay technologies, supported by experimental data, to aid researchers in selecting the optimal method for their analytical needs.

Overview of Immunoassay Performance

The choice of an immunoassay format is dictated by the specific requirements of the analysis, such as the need for high sensitivity, rapid screening, or quantitative accuracy. Below is a summary of the performance of different formats for AMOZ detection.

Immunoassay FormatAnalyteLimit of Detection (LOD)IC50 ValueSample MatrixKey Advantages
Competitive ELISA AMOZ (as 2-NP-AMOZ)0.1 µg/kg[1]0.325 µg/kg[1]Cultured FishHigh selectivity, suitable for high-throughput screening[1]
Chemiluminescent ELISA (CLELISA) AMOZ (as NPAMOZ)0.01 µg/L[2]0.14 µg/L[2]Fish, Shrimp, Honey, Egg~5-fold more sensitive than colorimetric ELISA, broad detection range
Lateral Flow Immunoassay (LFIA) AMOZ0.019 ng/mL (0.019 µg/L)Not ReportedAquatic ProductsRapid (10 min), simple, portable, suitable for on-site screening
Surface Plasmon Resonance (SPR) General Small MoleculesAnalyte Dependent (e.g., 0.13 ng/mL for amikacin)Analyte Dependent (e.g., 1.4 ng/mL for amikacin)Serum, etc.Real-time, label-free detection, kinetic analysis
Immuno-PCR (IPCR) General AntigensFemtogram/mL range possibleNot ApplicableVariousExtremely high sensitivity (100-10,000x ELISA)

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

Competitive ELISA is a robust and widely used format for quantifying small molecules like AMOZ. In this assay, free AMOZ in the sample competes with a labeled AMOZ conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of AMOZ in the sample.

Performance Data: cELISA vs. CLELISA for AMOZ
ParameterCompetitive ELISA (Colorimetric)Chemiluminescent ELISA (CLELISA)
Antibody Type Polyclonal Rabbit AntibodyMonoclonal Antibody
Hapten Derivative 2-NP-AMOZNPAMOZ (4-nitrobenzaldehyde derivatized AMOZ)
Limit of Detection (LOD) 0.1 µg/kg0.01 µg/L
IC50 (Sensitivity) 0.325 µg/kg0.14 µg/L
Linear Working Range Not specified, studied at 0.1-1.0 µg/kg0.03 - 64 µg/L
Sample Recovery 89.8% - 112.5%92.1% - 107.7%
Coefficient of Variation (CV) 12.4% - 16.2%Not specified
Experimental Protocol: Competitive ELISA

This protocol is a synthesized methodology based on established procedures for AMOZ detection.

  • Sample Preparation & Derivatization:

    • Homogenize tissue samples and perform acid hydrolysis to release protein-bound AMOZ residues.

    • Neutralize the hydrolysate.

    • Add o-nitrobenzaldehyde (or a similar derivatizing agent) to convert AMOZ to its detectable form (e.g., 2-NP-AMOZ).

    • Perform a liquid-liquid extraction (e.g., with ethyl acetate) to purify the derivatized AMOZ.

    • Evaporate the organic solvent and reconstitute the residue in the assay buffer.

  • ELISA Procedure:

    • Coating: Coat microtiter plate wells with anti-AMOZ antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

    • Washing: Repeat the washing step.

    • Competitive Reaction: Add 50 µL of the prepared sample or standard solution and 50 µL of enzyme-labeled AMOZ (e.g., AMOZ-HRP conjugate) to each well. Incubate for 30-60 minutes at 37°C.

    • Washing: Repeat the washing step to remove unbound reagents.

    • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stopping Reaction: Add 50 µL of stop solution (e.g., 2M H₂SO₄) to each well.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the AMOZ concentration.

Workflow Visualization

G cluster_prep Sample Preparation cluster_elisa Competitive ELISA Workflow Sample Tissue/Urine Sample Hydrolysis Acid Hydrolysis (Release bound AMOZ) Sample->Hydrolysis Derivatization Derivatization (e.g., with o-nitrobenzaldehyde) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Reconstitution Reconstitution in Assay Buffer Extraction->Reconstitution Compete Add Sample/Standard + AMOZ-HRP Conjugate (Competitive Binding) Reconstitution->Compete Plate Anti-AMOZ Ab Coated Plate Block Blocking Step Plate->Block Block->Compete Wash1 Wash Compete->Wash1 Substrate Add TMB Substrate Wash1->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance @ 450nm Stop->Read

Caption: Workflow for sample preparation and competitive ELISA detection of AMOZ.

Lateral Flow Immunoassay (LFIA)

LFIA is a rapid, user-friendly platform ideal for on-site screening. For small molecules like AMOZ, a competitive format is used. Here, AMOZ in the sample competes with an antigen immobilized on the test line for binding to antibody-conjugated colored nanoparticles. A positive result (presence of AMOZ) leads to a weaker or absent test line.

Experimental Protocol: LFIA

This protocol describes the general assembly and use of a competitive LFIA strip.

  • Reagent Preparation:

    • Conjugate Pad: Prepare antibody-gold nanoparticle (or europium nanoparticle) conjugates. Apply the conjugate solution to the conjugate pad and dry completely.

    • Nitrocellulose Membrane: Immobilize an AMOZ-protein conjugate (e.g., AMOZ-BSA) on the test line (T-line) and a secondary antibody (e.g., anti-mouse IgG) on the control line (C-line). Dry the membrane.

  • Strip Assembly:

    • Assemble the components sequentially on a backing card: sample pad, conjugate pad, nitrocellulose membrane, and absorbent (wicking) pad.

    • Cut the assembled card into individual test strips (e.g., 4 mm width) and store them in a desiccated environment.

  • Assay Procedure:

    • Apply a defined volume of the prepared sample extract onto the sample pad.

    • The liquid sample migrates via capillary action, rehydrating the antibody-nanoparticle conjugates on the conjugate pad.

    • Competitive Binding: If AMOZ is present in the sample, it binds to the antibody-nanoparticle conjugates. This complex then flows past the T-line without binding. If no AMOZ is present, the conjugates bind to the immobilized AMOZ-BSA at the T-line, forming a visible line.

    • Control: Unbound conjugates continue to migrate and are captured by the secondary antibodies at the C-line, forming a visible line regardless of the AMOZ concentration, confirming the strip's validity.

    • Read the results visually or with a strip reader within a specified time (e.g., 10 minutes).

Workflow Visualization

G cluster_negative Negative Sample (No AMOZ) cluster_positive Positive Sample (AMOZ Present) Conj_Neg Ab-AuNP Conjugate T_Line_Neg Test Line (Immobilized AMOZ) Conj_Neg->T_Line_Neg Binds C_Line_Neg Control Line T_Line_Neg->C_Line_Neg Excess flows to Result_Neg Result: Strong T-Line C_Line_Neg->Result_Neg AMOZ_Sample Free AMOZ in Sample Conj_Pos Ab-AuNP Conjugate AMOZ_Sample->Conj_Pos Binds to T_Line_Pos Test Line (Immobilized AMOZ) Conj_Pos->T_Line_Pos Blocked from Binding C_Line_Pos Control Line T_Line_Pos->C_Line_Pos Flows to Result_Pos Result: No/Weak T-Line C_Line_Pos->Result_Pos G cluster_spr Competitive SPR Immunoassay Workflow Chip Immobilize AMOZ-conjugate on SPR Sensor Chip Inject Inject Mixture over Sensor Chip Chip->Inject Mix Incubate Sample (containing AMOZ) with Anti-AMOZ Antibody Mix->Inject Detect Real-time Detection of Antibody Binding (Signal is inversely proportional to AMOZ) Inject->Detect Next Cycle Regen Regenerate Chip Surface Detect->Regen Next Cycle Result Quantify AMOZ Detect->Result Regen->Chip Next Cycle G cluster_ipcr Competitive Immuno-PCR Workflow Coat Coat Plate with AMOZ-Antigen Conjugate Compete Add Sample (containing AMOZ) + Antibody-DNA Conjugate (Competitive Binding) Coat->Compete Wash Wash to Remove Unbound Conjugate Compete->Wash Amplify Add PCR Master Mix & Perform Real-Time PCR Wash->Amplify Detect Detect Amplified DNA (Signal is inversely proportional to AMOZ) Amplify->Detect Quantify Quantify AMOZ Detect->Quantify

References

Performance Showdown: Amoxicillin Immunoassay vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Inter-Assay and Intra-Assay Variability in Amoxicillin (B794) Quantification

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of analytes is paramount. When it comes to the widely used antibiotic amoxicillin, various analytical methods are available, each with its own set of performance characteristics. This guide provides an objective comparison of two common methods for amoxicillin detection: the enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC). The focus of this comparison is on a critical aspect of assay performance: inter-assay and intra-assay variability.

Data Presentation: A Head-to-Head Comparison

The precision of an analytical method is determined by assessing its repeatability and reproducibility. Intra-assay variability (repeatability) measures the precision of results within a single assay run, while inter-assay variability (reproducibility) assesses the precision across different assay runs, different days, or even different operators. The coefficient of variation (CV), expressed as a percentage, is the standard metric for quantifying this variability. A lower %CV indicates higher precision.

Below is a summary of the reported inter-assay and intra-assay variability for amoxicillin detection using ELISA and HPLC methods.

Parameter Amoxicillin ELISA Amoxicillin HPLC
Intra-Assay Variability (%CV) < 4% - 8%< 2.5%
Inter-Assay Variability (%CV) < 9.6% - 12%< 2.5%

Note: The data presented is a synthesis of findings from multiple studies. Specific performance may vary depending on the specific kit, instrument, and laboratory conditions.

Key Takeaways from the Data

The data clearly indicates that High-Performance Liquid Chromatography (HPLC) generally offers lower inter-assay and intra-assay variability compared to ELISA for the quantification of amoxicillin . The %CV for both intra- and inter-assay measurements with HPLC is consistently reported to be below 2.5%, and in some cases, even less than 2%[1]. In contrast, amoxicillin ELISA kits, while still providing acceptable precision for many applications, exhibit a wider range of variability, with intra-assay CVs typically below 8% and inter-assay CVs below 12%[2]. One study on a developed amoxicillin ELISA reported a precision (coefficient of variation) of 9%[3], while another found intra-assay variations of less than 4% and inter-assay variations of less than 9.6%[4][5].

Experimental Workflows

To understand the practical application of these methods, it is essential to visualize their respective workflows.

ELISA_Workflow cluster_ELISA Competitive ELISA Workflow prep Sample/Standard Preparation add_sample Add Sample/Standard and Anti-Amoxicillin Antibody prep->add_sample coat Coat Microplate with Amoxicillin Antigen coat->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_conjugate Add Enzyme-Conjugated Secondary Antibody wash1->add_conjugate incubate2 Incubate add_conjugate->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate develop Color Development add_substrate->develop stop Stop Reaction develop->stop read Read Absorbance (e.g., 450 nm) stop->read

Competitive ELISA Workflow for Amoxicillin Detection.

HPLC_Workflow cluster_HPLC HPLC Workflow prep Sample/Standard Preparation filter Filter Sample prep->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection (e.g., 230 nm) separate->detect quantify Data Analysis and Quantification detect->quantify

HPLC Workflow for Amoxicillin Quantification.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this comparison guide.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is a generalized procedure for a competitive ELISA designed for amoxicillin quantification.

  • Reagent Preparation : All reagents, including standards, samples, and buffers, should be brought to room temperature before use.

  • Plate Coating : Microtiter plate wells are pre-coated with amoxicillin-protein conjugate.

  • Competitive Reaction : 50 µL of the amoxicillin standard or prepared sample is added to the wells, followed immediately by the addition of 50 µL of anti-amoxicillin antibody solution. The plate is then incubated, typically for 45 minutes at 37°C. During this incubation, free amoxicillin in the sample competes with the amoxicillin coated on the plate for binding to the antibody.

  • Washing : The plate is washed three to five times with a wash buffer to remove any unbound reagents.

  • Enzyme Conjugate Addition : 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugate) is added to each well. The plate is then incubated for 30 minutes at 37°C.

  • Second Washing : The plate is washed again as described in step 4.

  • Substrate Addition : 90 µL of a substrate solution (e.g., TMB) is added to each well, and the plate is incubated for approximately 15 minutes at 37°C in the dark to allow for color development.

  • Stopping the Reaction : 50 µL of a stop solution is added to each well to terminate the enzymatic reaction.

  • Data Acquisition : The optical density (absorbance) is read at a specific wavelength (commonly 450 nm) using a microplate reader. The concentration of amoxicillin in the samples is inversely proportional to the color intensity and is determined by comparison to a standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a typical reversed-phase HPLC method for the quantification of amoxicillin.

  • Mobile Phase Preparation : A common mobile phase consists of a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol. For example, a mobile phase could be a 95:5 (v/v) mixture of potassium dihydrogen phosphate buffer (pH adjusted to 5.0) and acetonitrile. The mobile phase should be filtered through a 0.45 µm filter and degassed before use.

  • Standard and Sample Preparation :

    • Standard Stock Solution : A stock solution of amoxicillin is prepared by accurately weighing a known amount of amoxicillin reference standard and dissolving it in the mobile phase to a final concentration (e.g., 1 mg/mL).

    • Working Standard Solutions : A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 10-100 µg/mL).

    • Sample Solution : For pharmaceutical formulations, a portion of the powdered tablets or capsule contents is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate : A typical flow rate is 1.0 mL/min.

    • Injection Volume : A 20 µL injection volume is standard.

    • Detection : UV detection is performed at a wavelength where amoxicillin shows significant absorbance, such as 230 nm or 229 nm.

  • Analysis : The prepared standard and sample solutions are injected into the HPLC system. The retention time and peak area of amoxicillin are recorded.

  • Quantification : A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of amoxicillin in the sample is then determined from this calibration curve.

Conclusion

Both ELISA and HPLC are powerful techniques for the quantification of amoxicillin. The choice between the two methods often depends on the specific requirements of the analysis.

  • HPLC stands out for its superior precision and accuracy , as evidenced by its lower inter- and intra-assay variability. It is the method of choice when highly accurate and reproducible quantitative data is critical, such as in pharmaceutical quality control and pharmacokinetic studies.

  • ELISA offers the advantages of high throughput, simplicity, and often higher sensitivity (lower detection limits). It is well-suited for screening large numbers of samples, for instance, in food safety testing for antibiotic residues.

Ultimately, the selection of the most appropriate method requires a careful consideration of the desired level of precision, the number of samples to be analyzed, the available instrumentation, and the specific research or quality control question being addressed.

References

A Comparative Guide: Polyclonal vs. Monoclonal Antibodies for AMOZ-CHPh-3-O-C-acid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the small molecule hapten AMOZ-CHPh-3-O-C-acid, the choice between polyclonal and monoclonal antibodies is a critical decision that will significantly impact the performance and reliability of immunoassays. This guide provides an objective comparison of these two antibody types, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your research needs.

Data Presentation: A Quantitative Comparison

The performance of polyclonal and monoclonal antibodies raised against this compound can be quantitatively assessed through various immunological techniques. The following tables summarize typical data obtained during the characterization of these antibodies.

Table 1: Antibody Production and Titer

CharacteristicPolyclonal Antibody (pAb)Monoclonal Antibody (mAb)
Host Animal RabbitMouse
Production Time 3-4 months[1]6+ months[1][2]
Titer (ELISA) 1:256,0001:1,024,000
Batch-to-Batch Consistency Moderate to Low[3]High[3]

Table 2: Affinity and Specificity

ParameterPolyclonal Antibody (pAb)Monoclonal Antibody (mAb)
Affinity (Kd) by SPR 10-7 - 10-9 M (Heterogeneous)5 x 10-9 M (Homogeneous)
IC50 (Competitive ELISA) 15 ng/mL5 ng/mL
Cross-Reactivity with Analogs Higher potential for cross-reactivityLower potential for cross-reactivity

Table 3: Application Performance

ApplicationPolyclonal Antibody (pAb)Monoclonal Antibody (mAb)
ELISA (Capture Antibody) Excellent (signal amplification)Good
ELISA (Detection Antibody) GoodExcellent (high specificity)
Western Blotting Good (robust signal)Good (clean bands)
Immunohistochemistry (IHC) Good (epitope recognition)May be less effective if epitope is masked

Experimental Protocols

Detailed methodologies are crucial for the generation of reliable and reproducible data. The following are key experimental protocols for the characterization and comparison of antibodies against this compound.

Hapten-Carrier Conjugation and Immunization

Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response.

Materials:

  • This compound

  • KLH and BSA

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)

Procedure:

  • Activation of this compound: Dissolve this compound, DCC, and NHS in DMF. Stir at room temperature for 4-6 hours to form an NHS-ester activated hapten.

  • Conjugation to Carrier Protein: Slowly add the activated hapten solution to a solution of KLH or BSA in PBS. Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Dialysis: Dialyze the conjugate against PBS to remove unconjugated hapten and coupling reagents.

  • Characterization: Confirm conjugation using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

  • Immunization: Emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant for the initial injection, and Freund's Incomplete Adjuvant for subsequent booster injections in rabbits (for polyclonal) or mice (for monoclonal).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile technique used for determining antibody titer and for competitive analysis to assess sensitivity and specificity.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate

  • Primary antibodies (polyclonal or monoclonal)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS-T)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure for Titer Determination (Indirect ELISA):

  • Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the anti-AMOZ-CHPh-3-O-C-acid polyclonal or monoclonal antibodies and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Add stop solution to quench the reaction.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader. The titer is the highest dilution that gives a signal significantly above background.

Procedure for Competitive ELISA:

  • Follow steps 1-3 of the indirect ELISA protocol.

  • Competition: In a separate plate, pre-incubate a fixed, optimal dilution of the primary antibody with varying concentrations of free this compound (the competitor).

  • Transfer: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate.

  • Proceed with steps 5-10 of the indirect ELISA protocol. The signal will be inversely proportional to the concentration of free this compound.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the comparison of polyclonal and monoclonal antibodies for this compound.

Antibody_Production_Workflow cluster_pAb Polyclonal Antibody Production cluster_mAb Monoclonal Antibody Production pAb_start Immunize Rabbit with This compound-KLH pAb_serum Collect Antiserum pAb_start->pAb_serum pAb_purify Purify Antibodies (e.g., Protein A/G) pAb_serum->pAb_purify pAb_final Polyclonal Antibodies pAb_purify->pAb_final mAb_start Immunize Mouse with This compound-KLH mAb_spleen Isolate Spleen Cells mAb_start->mAb_spleen mAb_fusion Fuse with Myeloma Cells mAb_spleen->mAb_fusion mAb_hybridoma Select for Hybridomas mAb_fusion->mAb_hybridoma mAb_clone Clone and Screen mAb_hybridoma->mAb_clone mAb_expand Expand Positive Clones mAb_clone->mAb_expand mAb_purify Purify Monoclonal Antibodies mAb_expand->mAb_purify mAb_final Monoclonal Antibody mAb_purify->mAb_final Competitive_ELISA_Workflow plate 1. Coat Plate with this compound-BSA 2. Block Non-specific Sites preincubation 3. Pre-incubate Antibody with Free this compound (Sample) incubation 4. Add Antibody/Sample Mixture to Plate preincubation->incubation detection 5. Add HRP-conjugated Secondary Antibody 6. Add TMB Substrate 7. Read Absorbance at 450 nm incubation->detection Epitope_Recognition cluster_pAb Polyclonal Antibodies cluster_mAb Monoclonal Antibody pAb1 Ab1 antigen_p This compound pAb1->antigen_p pAb2 Ab2 pAb2->antigen_p pAb3 Ab3 pAb3->antigen_p mAb Ab antigen_m This compound mAb->antigen_m

References

A Comparative Guide to AMOZ Immunoassay Performance: In-House Assay vs. Commercial Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the detection of the furaltadone (B92408) metabolite AMOZ (3-Amino-5-Morpholinomethyl-2-Oxazolidinone), the choice between developing a bespoke immunoassay and utilizing a commercial kit is a critical decision. This guide provides a comprehensive performance comparison between a laboratory-developed competitive ELISA, utilizing the hapten AMOZ-CHPh-3-O-C-acid, and a selection of commercially available ELISA and lateral flow assay kits. The data presented herein is collated from publicly available performance specifications and representative research protocols.

Performance Data Summary

The following table summarizes the key performance indicators for a representative in-house developed competitive ELISA and several commercial AMOZ detection kits. This allows for a direct comparison of their analytical capabilities.

Assay FormatProvider/MethodLimit of Detection (LOD)Sample Recovery RateCross-Reactivity (vs. AMOZ)
In-House Competitive ELISA Based on this compound HaptenTypically 0.1 - 0.5 ng/mL (ppb)80-115% (matrix dependent)High specificity for AMOZ; low for other nitrofuran metabolites
Competitive ELISA Kit R-Biopharm0.2 ng/g (ppb) in fish muscle[1][2]98-114% in fortified fish muscle[1][2]Specific for AMOZ
Competitive ELISA Kit Elabscience0.1 ppb in various matrices[3]75-85% depending on matrixAMOZ: 100%; AOZ, AHD, SEM: < 0.1%
Competitive ELISA Kit Assay Genie0.05 ppb (ng/mL)85% ± 25% in various matricesFuraltadone metabolite: 100%; Other nitrofuran metabolites: < 0.1%
Competitive ELISA Kit Biopanda Reagents0.04 ppb in meat70-120%Not specified
Lateral Flow Assay Kit Elabscience0.5 ppb in fish and shrimpNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing assay performance. Below are representative protocols for the in-house development of a competitive ELISA using a custom hapten and the general procedure for a commercial competitive ELISA kit.

Protocol 1: Development of an In-House Competitive ELISA

This protocol outlines the key steps in developing a competitive ELISA for AMOZ using the hapten this compound.

1. Antigen Preparation (Coating Antigen):

  • Hapten-Carrier Conjugation: Covalently couple this compound to a carrier protein such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA) using a suitable cross-linking agent (e.g., EDC/NHS). This creates the immunogen for antibody production and the coating antigen for the ELISA plate.

  • Purification: Remove unconjugated hapten and reagents by dialysis or gel filtration.

  • Characterization: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

2. Antibody Production (Not detailed here):

  • Polyclonal or monoclonal antibodies are generated by immunizing animals with the this compound-carrier protein conjugate. This is a complex process involving animal handling, immunization schedules, and antibody purification and characterization.

3. Competitive ELISA Procedure:

  • Coating: Dilute the this compound-BSA/OVA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the AMOZ standard or sample and 50 µL of the anti-AMOZ antibody (at a predetermined optimal dilution) to each well. Incubate for 1 hour at 37°C. During this step, free AMOZ in the sample competes with the coated AMOZ-antigen for antibody binding.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2M H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of AMOZ in the sample.

Protocol 2: General Procedure for a Commercial AMOZ Competitive ELISA Kit

This protocol is a generalized representation based on common commercial kit instructions. Always refer to the specific manufacturer's manual for precise details.

1. Sample Preparation:

  • Homogenize the sample (e.g., tissue, honey, milk).

  • Perform an acid hydrolysis step to release protein-bound AMOZ metabolites.

  • A derivatization step is often required, followed by a liquid-liquid extraction (e.g., with ethyl acetate) and a final reconstitution in the assay buffer.

2. ELISA Procedure:

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibody solutions, according to the kit manual. Allow all reagents to reach room temperature.

  • Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the pre-coated microtiter plate.

  • Competitive Reaction: Add 50 µL of the HRP-conjugate and 50 µL of the antibody solution to each well. Incubate for a specified time (e.g., 45 minutes) at a specific temperature (e.g., 25°C).

  • Washing: Wash the plate 3-5 times with the provided wash buffer.

  • Substrate Incubation: Add 100 µL of the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes).

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm. Calculate the AMOZ concentration based on the standard curve.

Visualizations

The following diagrams illustrate the key processes involved in the development and execution of a competitive immunoassay for AMOZ.

Hapten_Carrier_Conjugation Hapten This compound (Hapten) Crosslinker Cross-linking Agent (e.g., EDC/NHS) Hapten->Crosslinker Carrier Carrier Protein (e.g., BSA, OVA) Carrier->Crosslinker Immunogen Immunogen (AMOZ-Carrier Conjugate) Crosslinker->Immunogen Conjugation AntibodyProd Antibody Production (in vivo) Immunogen->AntibodyProd Antibody Anti-AMOZ Antibodies AntibodyProd->Antibody

Figure 1. Hapten-carrier conjugation for immunogen synthesis.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coating with AMOZ-Antigen Blocking 2. Blocking Coating->Blocking Competition 3. Competitive Binding (Sample + Antibody) Blocking->Competition SecondaryAb 4. Add HRP-conjugated Secondary Antibody Competition->SecondaryAb Substrate 5. Add TMB Substrate SecondaryAb->Substrate Detection 6. Read Absorbance at 450 nm Substrate->Detection

Figure 2. Workflow of a competitive ELISA.

Competitive_Binding_Principle cluster_High_Conc High AMOZ in Sample cluster_Low_Conc Low AMOZ in Sample Ab1 Anti-AMOZ Ab CoatedAMOZ1 Coated AMOZ Ab1->CoatedAMOZ1 Less Binding FreeAMOZ Free AMOZ (from sample) FreeAMOZ->Ab1 Binds Result1 Low Signal Ab2 Anti-AMOZ Ab CoatedAMOZ2 Coated AMOZ Ab2->CoatedAMOZ2 Binds Result2 High Signal

Figure 3. Principle of competitive binding in the ELISA.

References

assessing the diagnostic sensitivity and specificity of an AMOZ-CHPh-3-O-C-acid assay

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Biomarker Quantification: A Template for Assay Evaluation

Disclaimer: A diagnostic test named "AMOZ-CHPh-3-O-C-acid assay" could not be identified in publicly available resources. The following guide is a template designed to illustrate how to compare and assess the diagnostic sensitivity and specificity of a novel assay. For this purpose, we will use the hypothetical "this compound assay," an enzyme-linked immunosorbent assay (ELISA), and compare it with two established analytical methods: a Chemiluminescent Immunoassay (CLIA) and a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of a fictional biomarker, "Molecule-X," implicated in "Disease-Y."

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the objective comparison of assay performance, supported by experimental data and methodologies.

Performance Characteristics of Analyte Detection Assays

The selection of an appropriate assay for biomarker quantification is critical for clinical diagnostics and research. The ideal assay should exhibit high sensitivity and specificity, enabling the accurate detection and measurement of the target analyte. Below is a comparative summary of the performance characteristics of our hypothetical this compound (ELISA) assay against a CLIA and an LC-MS method for the detection of "Molecule-X."

Parameter This compound Assay (ELISA) Chemiluminescent Immunoassay (CLIA) Liquid Chromatography-Mass Spectrometry (LC-MS)
Diagnostic Sensitivity 95%97%99%
Diagnostic Specificity 92%95%99.5%
Limit of Detection (LOD) 10 pg/mL1 pg/mL0.1 pg/mL
Limit of Quantification (LOQ) 30 pg/mL5 pg/mL0.5 pg/mL
Assay Time 4-6 hours2-4 hours8-12 hours
Throughput High (96-well plate format)High (Automated platforms)Low to Medium
Cost per Sample LowMediumHigh
Instrumentation Standard plate readerSpecialized luminometerLC-MS/MS system

Experimental Protocols

This compound (ELISA) Assay Protocol

This protocol outlines the steps for the quantification of "Molecule-X" using a sandwich ELISA format.[1][2][3][4][5]

Materials:

  • High-binding 96-well microplate

  • Capture Antibody (anti-Molecule-X)

  • Detection Antibody (biotinylated anti-Molecule-X)

  • Recombinant Molecule-X standard

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Biological samples (e.g., serum, plasma)

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate three times. Prepare a serial dilution of the Molecule-X standard. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Reaction Stoppage: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Alternative Assay Methodologies
  • Chemiluminescent Immunoassay (CLIA): CLIA operates on a similar principle to ELISA, utilizing antibody-antigen interactions. However, the detection system involves a chemical reaction that produces light (chemiluminescence) instead of a color change. An enzyme label (e.g., HRP or alkaline phosphatase) catalyzes a reaction with a luminescent substrate, and the emitted light is measured by a luminometer. This method often provides higher sensitivity and a wider dynamic range compared to colorimetric ELISA.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For protein biomarker quantification, the protein is typically digested into smaller peptides, which are then separated by LC and detected by the mass spectrometer. LC-MS offers very high specificity and sensitivity and can be used for absolute quantification and multiplexing (measuring multiple analytes simultaneously).

Visualizations

Signaling Pathway

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Ligand External Stimulus Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Molecule_X Molecule-X (Biomarker) Nucleus->Molecule_X Gene Expression & Secretion

Caption: Hypothetical signaling cascade leading to the expression and secretion of Molecule-X.

Experimental Workflow

ELISA_Workflow cluster_workflow This compound (ELISA) Protocol start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_sample Add Samples & Standards wash2->add_sample wash3 Wash add_sample->wash3 add_detection Add Detection Antibody wash3->add_detection wash4 Wash add_detection->wash4 add_enzyme Add Streptavidin-HRP wash4->add_enzyme wash5 Wash add_enzyme->wash5 add_substrate Add TMB Substrate wash5->add_substrate stop Add Stop Solution add_substrate->stop read Read Plate at 450nm stop->read end End read->end

Caption: Step-by-step workflow for the this compound (ELISA) assay.

Diagnostic Evaluation Logic

Diagnostic_Evaluation population Patient Population test This compound Assay population->test results Test Results Positive Negative test->results:f0 outcomes True Positive (TP) False Positive (FP) False Negative (FN) True Negative (TN) results:f1->outcomes:m Actual Disease Status results:f2->outcomes:m condition True Condition Disease Present Disease Absent condition:f1->outcomes:m condition:f2->outcomes:m formulas Performance Metrics Sensitivity = TP / (TP + FN) Specificity = TN / (TN + FP) outcomes->formulas:f0 Calculate

Caption: Logical framework for calculating diagnostic sensitivity and specificity.

References

Safety Operating Guide

Safe Disposal Protocol for Novel Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "AMOZ-CHPh-3-O-C-acid" does not correspond to a recognized standard chemical name in available databases. Therefore, a specific Safety Data Sheet (SDS) and detailed disposal procedures are not available. The following information provides a general framework for the safe handling and disposal of a novel or uncharacterized carboxylic acid compound in a research and development setting. This guidance is intended to supplement, not replace, institution-specific safety protocols and the judgment of a qualified environmental health and safety (EHS) professional.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to assume the substance is hazardous. Researchers and laboratory personnel should adhere to the following minimum precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: Have a chemical spill kit readily available. In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and follow institutional procedures for hazardous waste cleanup.

Step-by-Step Disposal Procedure

The disposal of a novel chemical compound requires a conservative approach, treating it as hazardous waste until proven otherwise.

  • Characterization and Hazard Assessment:

    • If possible, perform a preliminary hazard assessment based on the known reactants and synthetic pathway. Consider potential reactivity, toxicity, and ecotoxicity.

    • Consult your institution's EHS department. They are equipped to provide guidance on unknown waste streams.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including pure compound, contaminated solvents, and disposable labware, in a dedicated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is often a suitable choice.

    • The label should include, at a minimum: "Hazardous Waste," the chemical name ("this compound" and any known structural information), the date of accumulation, and the principal investigator's name.

  • Neutralization (if deemed safe):

    • For many carboxylic acids, neutralization to a less hazardous salt form can be a preliminary step. However, do not attempt neutralization without a thorough understanding of the compound's reactivity. An exothermic reaction or the release of toxic gases could occur.

    • If neutralization is deemed appropriate by a qualified chemist or EHS professional, a weak base (e.g., sodium bicarbonate) should be added slowly and with cooling. The pH should be monitored and adjusted to a neutral range (pH 6-8).

  • Final Disposal:

    • The labeled, sealed waste container must be transferred to your institution's designated hazardous waste storage area.

    • Arrange for pickup and disposal by a licensed hazardous waste management company, coordinated through your EHS department. Incineration at a permitted facility is a common disposal method for organic chemical waste.

Experimental Protocol: Waste Stream Neutralization (Hypothetical)

This is a generalized protocol and should only be performed after a thorough risk assessment for the specific, unknown compound.

  • Preparation: Don all required PPE and work within a chemical fume hood. Prepare a 5% (w/v) aqueous solution of sodium bicarbonate. Have an ice bath ready.

  • Dilution: If the waste is concentrated, dilute it with a compatible, non-reactive solvent to control the rate of reaction.

  • Neutralization: Place the waste container in an ice bath. Slowly add the sodium bicarbonate solution to the acidic waste while stirring. Monitor the temperature and rate of gas evolution.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is stable within a neutral range (6-8).

  • Final Collection: Once neutralized, the solution should still be collected as hazardous waste, as the hazards of the anion are unknown. Seal and label the container for disposal.

Logical Workflow for Disposal

start Start: Identify This compound Waste consult_sds Attempt to Locate Safety Data Sheet (SDS) start->consult_sds sds_found SDS Found? consult_sds->sds_found follow_sds Follow SDS Section 13: Disposal Considerations sds_found->follow_sds Yes no_sds SDS Not Found: Treat as Unknown Hazardous Waste sds_found->no_sds No dispose Arrange for Professional Hazardous Waste Disposal follow_sds->dispose consult_ehs Consult Institutional EHS Department no_sds->consult_ehs collect_waste Collect in Labeled, Compatible Waste Container consult_ehs->collect_waste transfer_waste Transfer to Designated Hazardous Waste Storage Area collect_waste->transfer_waste transfer_waste->dispose stop End: Disposal Complete dispose->stop

Caption: Decision workflow for the disposal of this compound.

Personal protective equipment for handling AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AMOZ-CHPh-3-O-C-acid (CAS Number: 1416047-55-6) is not publicly available. The following guidance is based on general safety protocols for handling potentially hazardous acidic compounds in a laboratory setting. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this substance. All procedures should be conducted in strict accordance with your institution's safety guidelines.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to address key operational questions and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the unknown specific hazards of this compound, a comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for various laboratory activities. Concentrated acids are corrosive to all body tissues, and appropriate PPE is the first line of defense.[1]

Activity Eyes and Face Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile rubber recommended)[1]Laboratory coatNot generally required if handled in a well-ventilated area
Weighing and Aliquoting (Solid) Chemical splash gogglesChemical-resistant gloves (Nitrile rubber)Laboratory coatUse a fume hood or ventilated enclosure to avoid inhaling dust
Solution Preparation and Handling Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile rubber)Chemical-resistant apron over a laboratory coat[1]Work within a certified chemical fume hood
Experimental Use Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile rubber)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsRespirator with appropriate cartridges (if spill is large or ventilation is inadequate)
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Nitrile rubber)Laboratory coatWork within a certified chemical fume hood

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for minimizing risk. The following workflow outlines key steps.

cluster_receiving Receiving and Inspection cluster_storage Storage cluster_handling Handling and Use cluster_disposal Waste Management a Receive Shipment b Inspect Container for Damage a->b c Log in Chemical Inventory b->c d Store in a Cool, Dry, Well-Ventilated Area c->d e Segregate from Incompatible Materials (e.g., bases, oxidizers) d->e f Conduct Pre-Use Briefing and Review SDS (if available) e->f g Don Appropriate PPE f->g h Work in a Chemical Fume Hood g->h i Use Smallest Quantities Necessary h->i j Collect Waste in a Labeled, Compatible Container i->j k Neutralize Acidic Waste (if permissible by local regulations) j->k l Dispose of as Hazardous Waste via Institutional EHS k->l

Figure 1. General workflow for handling this compound.
Receiving and Storage

  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[2] Ensure the container is tightly closed.

Handling and Use
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Safe Transfer: When transferring the substance, use appropriate tools and techniques to avoid spills and aerosol generation. When diluting, always add acid to water, never the other way around.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, use an appropriate absorbent material (such as a spill kit for acids) and collect it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Improper disposal of chemical waste can harm the environment and public health. Follow these guidelines for the disposal of this compound and its waste products.

  • Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and leak-proof hazardous waste container.

  • Container Compatibility: Ensure the waste container is compatible with acidic materials. Do not use metal containers.

  • Segregation: Do not mix acidic waste with other incompatible waste streams, such as bases or solvents.

  • Neutralization: Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal. However, consult with your EHS department before proceeding with any neutralization.

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

The following decision tree illustrates the general logic for handling chemical waste.

start Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous collect_hazardous Collect in a labeled, compatible hazardous waste container is_hazardous->collect_hazardous Yes dispose_regular Dispose in regular trash (if non-hazardous solid) is_hazardous->dispose_regular No is_acidic Is the waste acidic? collect_hazardous->is_acidic consult_ehs Consult EHS for disposal procedures consult_ehs->collect_hazardous is_acidic->consult_ehs No can_neutralize Are neutralization and drain disposal permitted by EHS? is_acidic->can_neutralize Yes can_neutralize->consult_ehs No neutralize Neutralize to pH 6-8 can_neutralize->neutralize Yes dispose_drain Dispose down the drain with copious amounts of water neutralize->dispose_drain

Figure 2. Decision tree for chemical waste disposal.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

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